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Core Science & Biosynthesis

Foundational

physicochemical characteristics of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

An In-depth Technical Guide to the Physicochemical Characterization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid Disclaimer: The compound [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is not exten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Disclaimer: The compound [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is not extensively documented in publicly available scientific literature. Therefore, this guide is constructed based on first-principles analysis of its chemical structure and established methodologies for the characterization of novel small molecules. The quantitative data presented herein are theoretical estimations and should be confirmed by empirical investigation.

Introduction: Unveiling a Novel Piperidine Derivative

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability. The molecule of interest, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, presents a unique combination of functional groups: a tertiary amine embedded within the piperidine core, a carboxylic acid moiety, an amide group, and a defined stereocenter. This intricate structure suggests a zwitterionic nature and a nuanced physicochemical profile that will be highly dependent on pH.

This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of a molecule's fundamental properties to advance its development. We will move beyond simple data reporting to explain the rationale behind each analytical choice, ensuring a robust and reproducible characterization cascade.

Predicted Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the bedrock of successful drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure and Core Attributes

The molecule's structure dictates its behavior. The key functional groups are the carboxylic acid (potential for negative charge), the piperidine nitrogen (potential for positive charge), and the amide group (polar, but neutral).

Caption: Chemical Structure of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Summary of Predicted Properties

The following table summarizes the predicted physicochemical properties based on computational models and structural analysis. These values serve as initial estimates to guide experimental design.

PropertyPredicted Value / RangeRationale
Molecular Formula C11H20N2O3Derived from direct atom count of the structure.
Molecular Weight 228.29 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules with multiple polar functional groups.
pKa1 (Acid) 3.5 - 4.5Characteristic of a carboxylic acid. The electron-withdrawing effect of the adjacent piperidine nitrogen may slightly lower this value compared to a simple alkyl carboxylic acid.
pKa2 (Base) 8.5 - 9.5Characteristic of a tertiary amine within a piperidine ring. This value is crucial for understanding its charge state at physiological pH.
LogP 0.5 - 1.5Represents a balance between the lipophilic piperidine ring and ethyl group, and the hydrophilic carboxylic acid and amide moieties. The molecule's charge state will heavily influence the experimental LogD at a given pH.
Aqueous Solubility pH-dependent; lowest near isoelectric point (pI ≈ 6.0-7.0)As a zwitterionic compound, it is expected to have higher solubility at low pH (cationic form) and high pH (anionic form), with a minimum solubility near its isoelectric point where the neutral zwitterion predominates.
Melting Point 150 - 170 °CEstimated for a crystalline zwitterionic small molecule of this size, which often exhibits strong intermolecular interactions (hydrogen bonding, ionic forces), leading to a relatively high melting point.

Analytical Characterization Workflow

A multi-faceted analytical approach is required to unambiguously confirm the structure, purity, and physicochemical properties of the title compound. The following workflow provides a logical sequence for this characterization.

Caption: Comprehensive workflow for physicochemical characterization.

Structural Elucidation

Expertise & Experience: The primary goal is not just to see the expected signals, but to use a combination of techniques to create an undeniable body of evidence for the proposed structure. High-resolution mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the precise connectivity and stereochemistry.

  • ¹H NMR: Will confirm the presence of all proton environments, including the ethyl group (triplet and quartet), acetyl methyl group (singlet), and the distinct protons on the piperidine ring.

  • ¹³C NMR: Will identify all 11 unique carbon atoms, including the two carbonyl carbons (amide and acid) and the carbons of the piperidine ring.

  • 2D NMR (COSY, HSQC): These experiments are critical for assigning specific protons and carbons. COSY will establish proton-proton correlations (e.g., which CH₂ is next to the CH), while HSQC correlates protons directly to the carbons they are attached to. This is a self-validating system; if the correlations do not match the proposed structure, the structure is incorrect.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50).

    • Infuse the solution directly into an ESI-Q-TOF mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Expected Result: In positive mode, the [M+H]⁺ ion should be observed at m/z 229.1547. In negative mode, the [M-H]⁻ ion should be observed at m/z 227.1399. The high resolution allows for the measured mass to be compared to the theoretical mass, confirming the elemental composition to within 5 ppm.

Purity Determination via RP-HPLC

Trustworthiness: A robust, validated HPLC method is non-negotiable for ensuring the purity of the material used in subsequent assays. The method must be able to separate the main peak from potential starting materials, by-products, and degradants.

  • Protocol: Reverse-Phase HPLC with UV Detection

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for amide/acid chromophores).

    • Standard Preparation: Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.

Determination of Key Physicochemical Parameters

Authoritative Grounding: This method directly measures the buffering regions of the molecule, providing empirical pKa values that are fundamental to predicting its behavior in different pH environments.

  • Protocol:

    • Accurately weigh ~10 mg of the compound and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

    • Place the solution in a jacketed beaker maintained at 25 °C.

    • Use a calibrated pH electrode to monitor the pH.

    • Titrate the solution with standardized 0.1 M HCl to determine the basic pKa, then with 0.1 M NaOH to determine the acidic pKa.

    • Plot pH versus the volume of titrant added. The pKa values are the pH at the half-equivalence points.

Exploratory

A Guide to the Pharmacokinetic Profiling of Novel Piperidine-Based Compounds: A Case Study of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Foreword for the Research Professional In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent not only on its pharmacodynamic potency but, cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent not only on its pharmacodynamic potency but, critically, on its pharmacokinetic (PK) behavior. A compound's ability to reach its target in sufficient concentration and for an appropriate duration—its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—is the cornerstone of its therapeutic potential.

This guide addresses the core challenge of elucidating the pharmacokinetic profile of a novel chemical entity. While specific preclinical or clinical data for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is not publicly available, its structure provides a quintessential model for the N-substituted piperidine class of compounds, which are prevalent in contemporary medicinal chemistry.

Herein, we eschew a generic overview. Instead, we present a strategic and methodological blueprint for the comprehensive investigation of such a compound. As a senior application scientist, my objective is to provide not just the "what" and "how," but the "why"—the causal reasoning behind experimental design, the interpretation of data, and the construction of a self-validating research program. This document is structured to serve as a practical whitepaper for fellow researchers, scientists, and drug development professionals navigating the critical path of preclinical characterization.

Deconstructing the Molecule: Initial Physicochemical Assessment

Before embarking on complex biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. These parameters govern its behavior in aqueous and lipid environments, providing early predictions of its ADME profile.

In Silico and Preliminary Analysis

The structure, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, reveals key features:

  • A tertiary amine within the piperidine ring, suggesting a pKa in the basic range (typically 8-10).

  • A carboxylic acid group, providing an acidic pKa (typically 3-5).

  • An amide functionality.

  • A chiral center at the 3-position of the piperidine ring.

These features indicate the molecule is zwitterionic at physiological pH, which will profoundly influence its solubility, permeability, and interaction with transporters.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 228.29 g/mol [1][2]Low molecular weight is favorable for oral absorption (Lipinski's Rule of Five).
pKa (Predicted) Basic: ~9.0; Acidic: ~4.0Zwitterionic nature at pH 7.4 can lead to high aqueous solubility but may reduce passive diffusion across membranes.
LogP/LogD (Predicted) Low to moderateThe balance of ionizable groups suggests that LogD at pH 7.4 will be significantly lower than LogP, indicating hydrophilicity and potentially low passive permeability.
Aqueous Solubility High (predicted)Favorable for formulation but requires careful assessment of membrane permeability.

Absorption: The Gateway to Systemic Exposure

The primary goal is to determine the rate and extent to which the compound enters systemic circulation. For an orally administered drug, this involves dissolution, stability in the gastrointestinal (GI) tract, and permeation across the intestinal epithelium.

Key Experimental Pathways for Absorption

The workflow for assessing absorption moves from high-throughput in vitro screens to more complex in vivo studies. This tiered approach allows for early decision-making and conserves resources.

A Aqueous Solubility (Kinetic & Thermodynamic) B In Vitro Permeability (PAMPA & Caco-2 Assays) A->B Solubility dictates test concentration D Efflux Transporter Liability (P-gp, BCRP Substrate Assays) B->D Assess active transport E In Vivo Pharmacokinetics (Rodent Model - PO vs. IV) B->E Inform in vivo study design C Metabolic Stability (Gut S9 / Microsomes) C->E Predict first-pass gut metabolism C->E Inform in vivo study design D->E Inform in vivo study design F Calculate Oral Bioavailability (%F) E->F Compare AUC_PO vs AUC_IV

Caption: Tiered workflow for assessing oral absorption.

Core Protocol: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A Lucifer yellow rejection test is also performed as a control for paracellular leakage.

  • Assay Initiation:

    • The cell monolayers are washed with warm Hank's Balanced Salt Solution (HBSS).

    • The test compound (e.g., at 10 µM) is added to the donor chamber (apical for A-B, basolateral for B-A). Known high-permeability (propranolol) and low-permeability (atenolol) controls are run in parallel. A known P-gp substrate (digoxin) is also included.

    • The receiver chamber contains buffer only.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber. The donor chamber is sampled at the beginning and end of the experiment.

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of permeation.

      • A is the surface area of the filter.

      • C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

  • Papp (A-B) > 10 x 10-6 cm/s: High predicted human absorption.

  • Papp (A-B) < 2 x 10-6 cm/s: Low predicted human absorption.

  • Efflux Ratio > 2: The compound is likely a substrate of an efflux transporter (e.g., P-gp). This can be confirmed by repeating the assay in the presence of a P-gp inhibitor like verapamil.

Distribution: Reaching the Site of Action

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. Key determinants include plasma protein binding (PPB), tissue partitioning, and the ability to cross physiological barriers like the blood-brain barrier (BBB).

Core Protocol: Plasma Protein Binding by Equilibrium Dialysis

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of PPB is critical.

Objective: To quantify the percentage of the compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A RED (Rapid Equilibrium Dialysis) device is used. It consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that separates a plasma chamber from a buffer chamber.

  • Sample Preparation: The test compound is spiked into pooled plasma (human, rat, etc.) at multiple concentrations (e.g., 1 and 10 µM).

  • Dialysis:

    • The plasma containing the compound is added to one chamber of the RED device insert.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

    • The plate is sealed and incubated on an orbital shaker at 37°C for 4-6 hours to reach equilibrium.

  • Sampling and Analysis:

    • After incubation, aliquots are removed from both the plasma and buffer chambers.

    • To release any bound drug and ensure accurate measurement, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma.

    • All samples are then subjected to protein precipitation (e.g., with acetonitrile) and analyzed by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu): fu = Cbuffer / Cplasma

    • Percent Bound (% Bound): % Bound = (1 - fu) * 100

Interpretation of Results:

  • % Bound > 99%: Highly bound. Small changes in binding can lead to large changes in the free fraction, potentially impacting efficacy and safety.

  • % Bound < 90%: Low to moderately bound. Less likely to be affected by changes in plasma protein concentrations.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This is a primary driver of drug clearance and can produce active or toxic metabolites. The liver is the main site of drug metabolism.

Key Experimental Pathways for Metabolism

A Metabolic Stability (Liver Microsomes / S9) B CYP450 Reaction Phenotyping (Recombinant CYPs) A->B If unstable, identify responsible enzymes C CYP450 Inhibition (Fluorescent Probe Assays) A->C Assess drug-drug interaction risk D Metabolite Identification (Hepatocytes + High-Res MS) B->D Guide search for specific metabolic transformations E In Vivo PK & Metabolite Profiling B->E Predict in vivo metabolic pathway and clearance C->E Predict in vivo metabolic pathway and clearance D->E Predict in vivo metabolic pathway and clearance

Caption: Workflow for characterizing drug metabolism.

Core Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an initial estimate of a compound's intrinsic clearance (CLint) by the major Phase I metabolic enzymes (Cytochrome P450s).

Objective: To determine the rate at which the compound is metabolized by liver microsomes.

Methodology:

  • Reagents: Pooled liver microsomes (human, rat), NADPH (a required cofactor for CYP450 enzymes), phosphate buffer.

  • Incubation:

    • The test compound (typically at 1 µM) is pre-incubated with liver microsomes in buffer at 37°C.

    • The reaction is initiated by adding a pre-warmed solution of NADPH.

    • Control incubations are run without NADPH to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percent remaining of the compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant, k.

    • In Vitro Half-Life (t1/2): t1/2 = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein)

Interpretation of Results:

  • t1/2 > 30 minutes (low CLint): The compound is relatively stable. Predicted to have low hepatic clearance in vivo.

  • t1/2 < 10 minutes (high CLint): The compound is rapidly metabolized. Predicted to have high hepatic clearance in vivo, which may limit oral bioavailability.

Excretion: The Final Elimination

Excretion is the irreversible removal of the drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces).

Bridging In Vitro Data to In Vivo Prediction

Data from the preceding sections are integrated into physiologically based pharmacokinetic (PBPK) models to predict the human PK profile.[3] However, the definitive assessment comes from in vivo studies.

Core Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[4] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • IV Group (n=3-5): The compound is administered as a bolus or short infusion (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3-5): The compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (~0.1 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionHow It's Calculated
AUC Area Under the CurveThe integral of the concentration-time curve.
CL Clearance(For IV) Dose / AUCIV. The volume of plasma cleared of drug per unit time.
Vdss Volume of Distribution(For IV) The theoretical volume required to contain the total amount of drug at the same concentration as in plasma.
t1/2 Terminal Half-Life0.693 / λz (where λz is the terminal elimination rate constant).
%F Oral Bioavailability(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Conclusion: Synthesizing a Complete Profile

By systematically executing this integrated series of in vitro and in vivo studies, a comprehensive pharmacokinetic profile of a novel compound like [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be constructed. This profile is not merely a collection of data points; it is a predictive model of the compound's behavior in a biological system. It informs dose selection for efficacy studies, provides critical context for toxicology findings, and ultimately determines the viability of the compound as a therapeutic candidate. The principles and protocols outlined herein provide a robust framework for making these critical, data-driven decisions in the drug development process.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10498863, (4-{2-[4-(2-Amino-ethyl)-benzoylamino]-acetyl}-2-oxo-piperazin-1-yl)-acetic acid. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Retrieved from [Link][6][7]

  • Ito, K., & Houston, J. B. (2005). Prediction of human drug clearance from in vitro and preclinical data using physiologically based pharmacokinetic models. Pharmaceutical Research, 22(1), 103-112.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Sana, C., et al. (2022). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Biological and Pharmaceutical Bulletin, 45(8), 1134-1140. Retrieved from [Link][3]

  • Wang, J., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology, 13, 1037207. Retrieved from [Link]

  • Lee, K., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2660-2673. Retrieved from [Link][4]

Sources

Foundational

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Abstract The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, a molecule with a single stereocenter, ensuring the absence of its (S)-enantiomer is paramount for guaranteeing its intended therapeutic effect and safety profile. This guide provides a comprehensive overview of the analytical strategies and methodologies for the robust and accurate determination of its enantiomeric purity. We will delve into the foundational principles of chiral chromatography, explore advanced spectroscopic techniques, and provide actionable, field-proven protocols. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Enantiomeric Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological properties.[1] The United States Pharmacopeial Convention (USP) and other regulatory bodies emphasize the need for stringent control over the stereochemical identity of drug substances.[2] For a designated single-enantiomer drug like [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, the presence of the unintended (S)-enantiomer constitutes an impurity that must be quantified and controlled within strict limits, as outlined in guidelines such as ICH Q6A.[3][4]

The core challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment. Therefore, specialized analytical techniques are required to differentiate and quantify them. This guide will focus on the most effective and widely adopted methods for this purpose.

Foundational Strategy: Chiral Chromatography

Chiral chromatography is the cornerstone of enantiomeric purity analysis due to its high resolving power, accuracy, and reproducibility. The fundamental principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely employed technique for separating a broad range of chiral compounds, including piperidine derivatives.[1]

Causality in Method Development: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are highly successful for separating a vast array of chiral molecules.[1][6] Their chiral recognition mechanisms involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for molecules like the target analyte.

Given the structural similarity to other piperidine derivatives, a normal-phase HPLC method is often the preferred starting point. This typically involves a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol).[6] For basic compounds like our target analyte, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial for improving peak shape and resolution.[6]

Experimental Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol: Chiral HPLC Analysis

  • Instrumentation: Utilize an HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Begin screening with a Chiralpak® IA or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm). These have shown good performance for piperidine derivatives.[6]

  • Mobile Phase Preparation: Prepare an initial mobile phase of n-hexane:ethanol (90:10 v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a lower wavelength is necessary)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Trustworthiness through Self-Validation: The method's reliability is confirmed by running a racemic standard to ensure baseline separation of the two enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer should be determined to ensure the method is sensitive enough to detect it at the required specification limit.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[] It utilizes supercritical CO2 as the primary mobile phase, which has a polarity similar to pentane.[8]

Why Consider SFC? For chiral amines and their derivatives, SFC can offer superior peak symmetry and resolution.[8][9] The use of alcohol modifiers and basic additives is common, similar to normal-phase HPLC.

Comparative Data: HPLC vs. SFC for Primary Amines

FeatureHPLC (Normal Phase)SFC
Analysis Time LongerShorter[8]
Resolution Generally HighOften Higher[8]
Solvent Consumption HighLow[]
Peak Symmetry GoodOften Superior[8]

Orthogonal Spectroscopic Techniques

While chromatography is the primary tool for quantification, spectroscopic methods can provide crucial confirmatory information about the absolute configuration and can be used for qualitative or semi-quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers. However, the addition of a chiral solvating agent (CSA) can induce a chemical shift non-equivalence for the protons of the two enantiomers.[10][11] This occurs through the formation of transient diastereomeric complexes with different magnetic environments.[12]

Protocol for NMR with CSA:

  • Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate).

  • Acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more signals, corresponding to the two diastereomeric complexes. The integration of these split signals can be used to determine the enantiomeric ratio.

The high dispersion of ¹³C NMR can also be a powerful tool for differentiating enantiomers when using CSAs, especially in cases of complex proton spectra.[10]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[13][14] Since only chiral molecules exhibit a VCD signal, and enantiomers have mirror-image spectra, this technique is a powerful tool for determining the absolute configuration of a molecule in solution.[2][15]

The VCD Workflow:

Caption: VCD Workflow for Absolute Configuration.

The experimental VCD spectrum of the analyte is compared to the theoretically calculated spectrum for the (R)-enantiomer using Density Functional Theory (DFT).[14] A match confirms the absolute configuration, while a mirror-image spectrum would indicate the (S)-enantiomer. This provides an unambiguous confirmation of the stereochemical identity of the bulk material.

Regulatory Context and Acceptance Criteria

The International Council for Harmonisation (ICH) guideline Q6A provides a framework for setting specifications for new drug substances.[16][17] For chiral compounds, the control of the unwanted enantiomer is a critical aspect. The acceptance criteria for the enantiomeric impurity are based on toxicological data and the manufacturing process capability.[4] A typical limit for an enantiomeric impurity is not more than 0.5%.

Conclusion

The enantiomeric purity analysis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid requires a multi-faceted approach. Chiral HPLC and SFC provide the primary means for accurate and precise quantification, with polysaccharide-based CSPs being the most promising starting point for method development. Orthogonal techniques like NMR with chiral solvating agents and Vibrational Circular Dichroism offer invaluable confirmation of stereochemical identity. A robust analytical control strategy, grounded in these principles and validated according to ICH guidelines, is essential for ensuring the quality, safety, and efficacy of this chiral pharmaceutical agent.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). Published May 1, 2000. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. Published December 15, 2013. Available at: [Link]

  • Blom, A., et al. Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. ACS Publications. Published September 6, 2003. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Published September 1, 2014. Available at: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. Available at: [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. 2013;85(22):10887-10894. Available at: [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Published September 8, 2022. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. EMA. Available at: [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

Sources

Exploratory

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid molecular weight and solubility profile

An In-depth Technical Guide to the Characterization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Molecular Weight and Solubility Profile For Researchers, Scientists, and Drug Development Professionals Abst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Molecular Weight and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and the detailed characterization of the solubility profile of the novel compound [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. In the absence of extensive public data for this specific molecule, this document serves as a procedural and theoretical guide, outlining best practices and robust methodologies essential for the preclinical and pharmaceutical development of new chemical entities. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles and regulatory expectations.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are molecular weight and solubility. Molecular weight is a fundamental identifier, while the solubility profile dictates a compound's bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[1] This guide focuses on [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, a molecule with structural motifs that suggest potential biological activity. The methodologies detailed herein are designed to establish a foundational data package for this and similar NCEs.

Molecular Weight Determination: The First Step in Identity

The molecular formula for the non-stereospecific isomer, [3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, is reported as C₁₁H₂₀N₂O₃, with a corresponding molecular weight of 228.29 g/mol .[2][3] It is highly probable that the (R)-enantiomer shares this molecular formula and weight. However, empirical verification is a cornerstone of scientific integrity.

Theoretical Calculation

A preliminary step is the theoretical calculation of the molecular weight based on the chemical structure.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)201.00820.160
Nitrogen (N)214.00728.014
Oxygen (O)315.99947.997
Total 228.292
Experimental Verification: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight of a pure substance.

Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in a suitable volatile solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for its high mass accuracy.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the piperidine ring are readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the protonated molecular ion [M+H]⁺. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. For C₁₁H₂₀N₂O₃, the exact mass is 228.1474. The expected [M+H]⁺ ion would be at m/z 229.1547.

The Critical Nature of Solubility in Drug Development

Solubility is a pivotal parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting in vivo performance and for potential biowaivers.[4][5] A comprehensive understanding of a compound's solubility under various conditions is therefore non-negotiable.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

The shake-flask method remains the definitive approach for determining thermodynamic solubility.[1][6] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, in the presence of excess solid drug.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid.

G prep_compound Weigh Excess Compound add_compound Add Compound to Media prep_compound->add_compound prep_media Prepare Buffer Media (pH 1.2-6.8) prep_media->add_compound incubate Incubate with Agitation (37°C, 24-72h) add_compound->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge analyze_solid Analyze Residual Solid (e.g., XRPD, DSC) incubate->analyze_solid Residual Solid filter Filter Supernatant (0.45 µm) centrifuge->filter quantify Quantify Concentration (e.g., LC-UV, LC-MS/MS) filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: pH-Solubility Profile

To comply with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), the solubility of an ionizable drug should be determined over the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[4][5][7][8]

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial recipes.

  • Equilibration: Add an excess amount of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid to each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Incubation: Incubate the vials at a physiologically relevant temperature, typically 37°C, with constant agitation for a sufficient duration to reach equilibrium (generally 24 to 72 hours).[1] The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH Measurement: Measure the final pH of each saturated solution to ensure the buffer capacity was maintained.[4][5]

  • Solid-State Analysis: It is crucial to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations or salt disproportionation.[1]

Data Presentation and Interpretation

The results of the pH-solubility profile should be presented in a clear, tabular format and graphically by plotting solubility (on a logarithmic scale) against pH.

Table 1: Hypothetical pH-Solubility Profile of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid at 37°C

pH of BufferFinal pHSolubility (mg/mL)Solid Form (Post-Experiment)
1.21.2> 100Form I
2.02.085.3Form I
3.03.025.1Form I
4.54.55.2Form I
5.55.51.8Form I
6.86.81.5Form I
7.47.41.5Form I

The structure of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid contains a basic piperidine nitrogen and an acidic carboxylic acid group, making it an amphoteric compound. The pH-solubility profile is expected to be a "U"-shaped curve, with minimum solubility at the isoelectric point and higher solubility at low and high pH due to the formation of the cationic and anionic species, respectively.

Kinetic Solubility: A High-Throughput Screening Approach

In early drug discovery, where compound availability is limited, kinetic solubility assays provide a more rapid, albeit less definitive, measure of solubility.[9] These methods typically involve precipitating the compound from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.

Protocol: Turbidimetric Kinetic Solubility Assay
  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition of Buffer: Add aqueous buffer to the DMSO solutions to induce precipitation.

  • Turbidity Measurement: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering.

  • Determination of Solubility: The concentration at which precipitation is first observed is taken as the kinetic solubility.

It is important to recognize that kinetic solubility values are generally higher than thermodynamic solubility and are highly method-dependent.[9]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media that mimic the composition of fluids in the gastrointestinal tract, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).[1] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds through micellar solubilization.[1]

Conclusion: A Foundation for Rational Drug Development

The comprehensive characterization of the molecular weight and solubility profile of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, as outlined in this guide, provides the foundational data necessary for informed decision-making in the drug development process. By adhering to these robust, scientifically-grounded methodologies, researchers can confidently advance promising new chemical entities, ensuring a higher probability of success in subsequent preclinical and clinical development phases.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • solubility experimental methods.pptx - Slideshare.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025).
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. (2020).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019).
  • [3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid/CAS:1353973-67-7-HXCHEM.
  • [4-(Acetyl-ethyl-aMino)-piperidin-1-yl]-acetic acid/CAS:1353973-71-3-HXCHEM.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Pharmaceutical Building Block: [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

An In-Depth Technical Guide Introduction: The Strategic Value of Chiral Piperidine Scaffolds The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent app...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Chiral Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a vast number of approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets.[5][6] The introduction of chirality further enhances the utility of piperidine scaffolds, enabling the development of highly selective and potent therapeutics.[6]

This guide focuses on the synthesis and application of a novel, highly functionalized chiral building block: [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid . This molecule incorporates several key features for drug design:

  • A Chiral Center: The (R)-configuration at the 3-position allows for stereospecific interactions.

  • A Disubstituted Amine: The N-ethyl, N-acetyl group at the 3-position provides a handle for modulating polarity, hydrogen bonding capacity, and metabolic stability.

  • A Carboxylic Acid Moiety: The acetic acid group at the piperidine nitrogen serves as a versatile connection point for amide bond formation, enabling the facile construction of diverse compound libraries.[7]

These attributes make [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid an attractive starting point for developing novel drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][4]

Retrosynthetic Analysis and Proposed Synthetic Strategy

The overall workflow involves three key transformations:

  • Sequential N-Functionalization at the C3-Position: The exocyclic amine is first ethylated and then acetylated. This specific order is chosen to ensure the secondary amine formed after ethylation readily undergoes the subsequent acylation.

  • Deprotection: The Boc protecting group on the piperidine ring nitrogen is removed under acidic conditions to reveal the secondary amine.

  • N-Alkylation at the Piperidine Ring: The endocyclic secondary amine is alkylated with an acetic acid equivalent to install the final functional handle.

Synthetic_Pathway A (R)-3-Amino-1-Boc-piperidine (Starting Material) B (R)-3-(Ethylamino)-1-Boc-piperidine A->B Reductive Amination C (R)-3-(N-Ethylacetamido)-1-Boc-piperidine B->C N-Acetylation D (R)-N-Ethyl-N-(piperidin-3-yl)acetamide C->D Boc Deprotection E Ethyl [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]acetate D->E N-Alkylation F [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (Final Product) E->F Saponification

A proposed synthetic pathway for the target building block.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and purification of the title compound and its intermediates.

Protocol 1: Synthesis of (R)-3-(Ethylamino)-1-Boc-piperidine via Reductive Amination

This procedure describes the ethylation of the primary amine at the C3 position using reductive amination, which is a mild and efficient method for N-alkylation.[8]

Materials:

  • (R)-3-Amino-1-Boc-piperidine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add (R)-3-Amino-1-Boc-piperidine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-ethylated product.

Protocol 2: Synthesis of (R)-3-(N-Ethylacetamido)-1-Boc-piperidine via N-Acetylation

This protocol details the acetylation of the newly formed secondary amine. Acetic anhydride is used as the acetylating agent in the presence of a non-nucleophilic base.[9][10]

Materials:

  • (R)-3-(Ethylamino)-1-Boc-piperidine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-(Ethylamino)-1-Boc-piperidine and the base (TEA or DIPEA) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[9]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the N-acetylated piperidine.

Protocol 3: Synthesis of (R)-N-Ethyl-N-(piperidin-3-yl)acetamide via Boc Deprotection

This step involves the removal of the Boc protecting group from the piperidine nitrogen using trifluoroacetic acid (TFA).

Materials:

  • (R)-3-(N-Ethylacetamido)-1-Boc-piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperidine in DCM.

  • Add an equal volume of TFA to the solution at room temperature and stir.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and cool to 0 °C.

  • Slowly neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine, which is often used in the next step without further purification.

Protocol 4: Synthesis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

This final two-step sequence involves N-alkylation with ethyl bromoacetate followed by saponification of the ester to yield the final carboxylic acid product.

Materials:

  • (R)-N-Ethyl-N-(piperidin-3-yl)acetamide (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)[11]

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure (Part A: N-Alkylation):

  • To a dry round-bottom flask, add the deprotected piperidine, anhydrous MeCN, and finely powdered K₂CO₃.

  • Add ethyl bromoacetate to the stirred suspension at room temperature.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ethyl ester, which can be carried forward directly.

Procedure (Part B: Saponification):

  • Dissolve the crude ethyl ester from Part A in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed as monitored by TLC.

  • Work-up: Concentrate the mixture to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid.

  • Purification: If necessary, the final product can be purified by recrystallization or preparative HPLC.

Application Protocol: Amide Bond Formation

The carboxylic acid moiety of the title compound is an ideal handle for constructing amide libraries. This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[7][12][13]

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Purification A Building Block (Carboxylic Acid) C Activated Ester Intermediate A->C Add Reagents in Anhydrous DCM B EDC / HOBt E Final Amide Product C->E Add Amine & Base (e.g., DIPEA) D Primary/Secondary Amine (R-NH2) F Aqueous Work-up E->F G Column Chromatography F->G H Pure Amide G->H

A general workflow for amide coupling reactions.

Materials:

  • [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • EDC (1.2 eq)[7]

  • HOBt (1.2 eq)[7]

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

  • Saturated aqueous sodium bicarbonate solution and brine

Procedure:

  • To a solution of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC and HOBt.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted amide.

Characterization and Quality Control Data

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the final building block.

Analysis Technique Expected Result / Specification
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
HRMS (ESI+)Calculated mass ± 5 ppm.
Purity HPLC/UPLC≥ 95% purity.
Stereochemical Integrity Chiral HPLC≥ 98% enantiomeric excess (ee).
Appearance Visual InspectionWhite to off-white solid.
Solubility Visual InspectionSoluble in methanol, DMSO, water (as a salt).

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXT8s2rXWBWJID7ANfQTs4TqsOWgfcN9mzuVP1n0pnXUdNmzuI-G3AWm3BZx-fUEbf0ugqPth_DzQgKR7aVVk_AezanYV2eswh4YPRd_fEgM6eWIKH_kIAqyfBmOhJD5FoAjQT78gYiT1Bx2Iid4OAV1oqxeLK2Dps2kEiNW0WB3KfXv87pXHo2gB-Mjq0hFYA3iDjZHKk9EE9oqgb8I=]
  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from SciSpace website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUcFkZ1zB_bhaPhtQ_4RA3k_-e38joeQV9tbEVFH1b9izXJIVLE_2G75Df1Qb83SdwfVCpem0yzOAkqay9uhZK_NtgkAmlfLoo9PmztkuZLw9h7S_TicWm1E1MK9Wu3IZc2NOKoJ1xefsYQi1ilTKxgGGALy-bt28gwUX_63hrJqSqhOO9sUe_Zt-_opyNs4WPHO8nFbG7jkw=]
  • Ohashi, T. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from a research article. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4_r-o4-Sw1XAf4vTZC6hCVUeqespi1LJ8jeyK8VjQkOmfSii9iyfmfMkPY4FUsxh2ytsIRjmrrQ8mVW0PjeQWWSyIcPwAC9T0kV-8w7xC_6NIzTBwAVIQNRsuTj_34mXOXoRAAfY6JlIdWHZe_UCecWxp5tSBAd_R1mCEOINQg==]
  • BenchChem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.
  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJP_Qg76Ms3KvT8YLcEseGX6812bEqKAeamzo_awYfp-nFnemNh7sCfwg4Ciseqm0hzkpDmwnK9Wvl0OvMZcJLKh5iXCLaags8DcvPVQP2QzhqAbAXMnJ_hYf47U1BHtDbaqmEo8TVMRwq8mYBtmIN6lTZtYX3tXqr]
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX5mP_VPk3AhK0wD5J0pMOjeu4y299limnulBx9GFTvdXTsM1MW8hq4NmVOCdiPigYnISmYGinE4bi81cLM9MTWeA3fKzXkPIrQyjmDix_ghIyikxvh43Ti0Xn1LUyiqRb2UnQKbOXZh9tEgij0IM8IdJcW1tOvhgwLsM6OludFv-eQtuAdxHA2ikE8dzcLJBK4Ztb1lamh_2XiPXSRsgHRB8u_Ni8kd2zrw==]
  • Momose, T., et al. (1991). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMIxz_AE2D42XoolRHe7Oyn8OoSPRRiIi23cCczPq5ygcUA7fOFLLO9PG8cQalqMBs_Hbzw8QdyKDiBqA9YUfvYqLzEaJ-vfiwtl_5fJ62NMDpH-bwhwRlJyLyPuVeiOOTAv2rMA==]
  • Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNncfIAAWhYpsg0tEGWxmILfG5ygR7nGEHrVggnTZEmh14WENVVJnJRNHf0GYB5EBY0LYMZhlpWj8QHNqVRyZ6Y6LvokQd-_yWfFkk7ET97m1bO36UtP3qybM-kUXgQQk0dqN_nvH4CdwHyNo=]
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development and Industrial Pharmacy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFkRraG9iVyM8_9TrY12KeCjQGx4g5rFOrZackQzucm-1gBvRr221F1hZgBZwWQEr5pUR-UbSNPM5--8IF4Py495HXbo561d84usxU40fnFOKUQrYU5S3JPk46gmyfSZGhdYqcSoVujYJgeJbR-PfpSMTEFlroLlDRmLoV-_TFh6C2ETxi-V0M4_oo]
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxVqIh_DOi2rr5In92TIhsJ6w3QfHEXk-E4w8v3dpUGmQDRSVFCmwRZSeO57iA4G-58QZQCoMqggcsp59AISlUlE98JzXnA-u7hmuS_5_IWvBm74iblOZkivI60GpC86SJrNRtSAHsn2NJV8H7ZnsXM9x1fcxmlvRq]
  • BenchChem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE51MvkVVeArF5xwZQrjmwnFhsqDFJZb8JzEs9LyYF0E1rlVEvrQxg_5nxr5D9nSPdAY_Cz3ji-Gdsb1Gv5GSpuGo5Zo7VKAfjJ_4f4yvbw8dEAsrmUP8QFF7RyDrHOTCaZm0ZmeWAfLJD-fp1_L9XDp9eRhK8KIUjMr4aXEmEBtv1t5zZFSq96A7Qa0swCRWjQMQcGCIbGJrVaO273F3jN9M_ShEejrdtOwBM6S6P0yhTpVo=]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHlGMD1q9nmAwKCXB069qxypmEqSiOIARM5BJyyVx8V1EpkYDG5L7FkJiBCLeRLRhcOPT_AHc610ovW9ThSqC46H4Xoh4qDnZXTs0Ht1ue7k2B4TZmqeY2_ICoq4bcbymkGhpxgcwz7SJtqU=]
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYJoxbllPDjEBc-9-Moud_E6CLp7FGLCdwrvOw4wSdJnlAXuP2_8CAueZmotwwi_tiuCb9JpNb-FcPUsDbxPhPTD-gvjuFpuQXq2ven6LJobbgaxvbzFFeudjMs21pI57Bz2Ga5jMU2ataIdbBq8t-sn1_Rm9c7inM4QKoo70khZYbCz3pX4tTBIJpbbxgnBjq9hG3Rkr9PvVFhy-uuk=]
  • World Intellectual Property Organization. (2007). PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. (WO/2007/112368). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxfr4PlBOw9rF5B-9pYPZBGWT872u_ejyN3XViiMdh9yViUQXhScSYBzZb86IJl1Q6I8yTRf8nlKF9DTx6NQShlF1ihfM7ED20VfXQlDkiq9W5CDGag_0agoYe5dQ2fLMBdIqDvtzKs3jbc0CMdw==]
  • ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.goolge.com/grounding-api-redirect/AUZIYQHngCpQFaZefQgyTS-eNSt6o4uNW8E79VXxY_71a0X2LCN8Bx12nyv0xdFBWxyS9k3BRGjD0aKEGA1w19mqrL2-Ho7mpFAAOaDw-zGRop0syPQ0Hr6Kwh636qFXHPrtkZp492TqcIzQ1TtoqvcnUz6Ffv587_K16IR1y2WLSHCDyQoG5_jCXq0F1fPpmZYqz4oHN24a1OuTx3c=]
  • Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from Patsnap Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9_jrFXO90RXLPfWCaYXEh25EQR0NVaFaKgwEID5_uDedWwNbj61O4fnsfHfEz7Fqh7lwU6anhThFh0WU9ZEKklZr8uys8iNlNKVT_DOBmTM4MNyNRvg6YmjBuNV33QAEsduXhKpfzM0=]
  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (CN103865964A). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkz75niw57lOBFr2Sg8pS05KZdz8aw4rxl3NKKZcCOt2U2_gSGoHoDoTa-pyxx78sG-u9a8z20NNL23wIP2kMFP1MkwUu78sMMa6bFB6xQa1d1fY5SMQiaBVYiUn4xDFsiRR72saamTq2pZY=]
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIIVY9akfCA-fHISNP0T8BSKE7Yp9qeVusEpoNDUmqtF7mEGMHnia2lj6Xp4I1CdEfjABQatBOiziq3tv0dPWfPgtyoHi6q-yfVH-54sE_9gWNOAnW_SYdnOPZJ7QpkBt5FKFKNU18V0_6XrqrZMTKvlSYMNaprZkc-xrXoL_A-tP8m_XoFd28AzAip7XaqE--a9aRPD_7ZZ0LoHgrJY2f3KOS5LEcXrb]
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2DHR1_BX7AZ96RWD-G-cciUpfXxp6wrBDitWxJSYe6vOBc8MaWm9o7SRRQXzZ_T-HGwqdVup3Dyewju-S1Y60SqCOQ_48FHJ53fJe8X0AUsAr4KL2JRhjjsU5IUspdA==]
  • BenchChem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIUoHQgy5zm7jLtfHBn_zCu_oK_j4aQEy91ROzfmaLpq5BF4bOVWb2Uj_VaPGk4FOTqoQLllqHMN9ioSlAEZUfhgTSZCaXBBHhd9FW6kUnr-TKqz4vKOlzNPXceHeQJc67hi8sAudbun9Dgxuj33CJDthPegfez11EPubiMBA6W-ypjAFUIn9b706UOHuYTcIzi3mGl9Vgyo2DHSYjEpfY0vGcNBGamguRxOzzAlnJTcxiTl15V0KbiA==]
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGCVPOyPXHPpXOfb2TfFPOTf-bNihX0JDiWM30D3OOnZjIiF5ScjW1ko3kVtCVPkRKqlIfZle-0WyBbKFov1fhwjo9F71M0Zk_ErE1uWUf_5EEQeO4ZY8r5hGT2k8wOSKbcPDa4iovkn9eQjVe9LPs7yMFoyVn6KSqW108tm7Vrb0sHu8Q]
  • National Center for Biotechnology Information. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3QdjeeDHrmFW9ZQV6yxFYXYa8rGVPxcSe_IJjCHah8PCiLygU-TgYdVN-I2TssZbEJsHsNl6nyJmoTZJgngtYBujMeuHuWY4t0JqZdVrD8IAnzsdysRPLn6rnW6puxiZQ-hL6huEqTHlW5eNS]
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from Organic Syntheses website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eRV5WAI6sFJs7I1maZs4M26NZa8_AUdVIXA_MhSzJXpUDZBYDD2d12P2PYa6z7a8nTTfmMPJlaB47lK1MM04sHSEkZr-p2ZWJLG2NS5ITOaBUR0LYHapFvhLmxkuf3yB5YZC]
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzK0LnEfyEcM__qrTPgB5CovPbx9juNlL2pXRR9f6cUzcBmNFfwOOjwKdfPetlpxX4uSMBwPI2ObaIfmWihElK9Ntl1cZPJ1IoTD8ChDMxMjjWdmSCWB9ceu5ll6Jzoc0_Fns=]
  • Zeitschrift für Naturforschung. (n.d.). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L.. Retrieved from Verlag der Zeitschrift für Naturforschung. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6WxADgtb4xaNTBPXxzdUHR9FCJzSR2x5f245bhhYtaz1qqS2OTR6zNLm0rRjpWGiyX0e8PLXwE4lklfpkO0wO1ouUumDaqEP_8wWf33zU2wJ3KTlzyc4diNSZHLc8BWXFs41lx03xuVt9Sg==]
  • Chem-Impex. (n.d.). (R)-(1-Boc-piperidin-3-yl)acetic acid. Retrieved from Chem-Impex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoUISAwnvtMKeWMJiZjSIujDLVHoxbSDSF-vZf-EXyeNJ5ZhZr1AP_pS_eas4KcupctMF4abx7dbbBKITI84O_J1bKDV4oXYmBpKbpoIKUWonrit_wV8xEHZB91usbI5W7eCs=]
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfa3iHSZg12PHE-5wiXA2EVpxeh8AG4KXGbs3trh4nJ1y--tvC013LLrmRXojw0wD4ku34_T6xHtgs5-X7j1C8LJ1NeanEBm7774KFhoS4ItTBB8__BqmjR5TKOpwA9Pgg6E1XaDalRaOVjZc=]
  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from a CDN link. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8ji87zUGRQTJLd4jemplQOBIVV06qxSsOzsMisDLW2Lkvjmyaf8Eltgk13FLe2YIa1wXEKkKfW4iq2LX7xFK-2i1U8lMku3kEyXE1APbqqKyJNDXAAhB_EAOk__KDp03y2Qf9pvOCpYEvOZqpnMYmSV2W2qvkySTuXuyQPPx1M3zIwlKg-UUaBuZLvhQX3VP4wIbmGop9jgyV2Cln66gfrlCYp58Oar_BG3nBJTzZBJZPyPiWxk=]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt_qLwCEOC1uAQ2rbC7W46BEWLwxjqRyf-DIvl6nToSLRU7UNcSZoSGrMyW-e7zqmzcQ3THkMW0YhWmh9IMy9oyBinBm4uz1gcZHWYs9i1BUTTI3tgMPAH36AXdwDONfBt2jc4Qd6IQa67txb8QGmgQqsU9PQ=]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQAltze8MeQoehkcoUfFrWpejtQSiM71aFvNowQd0g0D2UYfPuSGwTfm8HzzoeS5MK1IS7mA0GFj-vSeU2IEwcyxL8kNqOrCHmiIrbzBKlRx7w0PkurM3Eo7Lg78RQa2-KhN2gDgrHsRGTzN3Yzntcx3y2BBPe9geGexVFISAFKsLQ7ChZYXKEDzcVfYk=]
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI7Bk0gVu41sqH2W9eq3Dwu_GJnaXMUttaDGc1MXsRP3zgHpXeD2MDhO4vkz-GC3jzu5rhDl_ECIeGnyRAJYiITEja-iGSGWWEgT88hgFjA3ecnQO1xaxfZZqvFtYoMynxBhGUIfrYr1lBFDQn4vSWqZqvULsJn8t73KgXEIcWuDhqc-m7rv-2]
  • Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine. (CN105130879A). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOhEus9M1_wMaM-aLhu4eQywy563GEYYQOI69q92amzvxe6GwmM9rV0YlWX8rkD_CHzg-IcwzaAKB87bkck3uqPNpbehfjevvBPYVfxe50-KiE22AaRFAOBC_O9fhEK1Y10HahvDfWVkpFHTw=]
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdq3PIVvWA73l4dni6hERiYBukwWqqe8I97hjA8m4yjH6tPw6kIB0-EXqEARA68S_1XxRkAptK-kG85gG7-xCg4U4lgEmG1HilBd0saXk8J6R4SguRw3nh2-8r1tSXpSoBNKWWym8VLqwckKg=]
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1M24Cvs2g5kvbK3H_tfqrfGHWGrXs3lzwg8d0ThMFqfdFkUDAvFEFQQy4kUSP2LwEwy8sjeSAxHHdVJx0Q45jpLMY8WtjIdiU5mxuJL-wF8AJ20HDAVzzGRFxHhUqd1AA5CcY]
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIByfwvnpym1tcyQ23V0UZs3LF71eBpps6R2Gzp3OgANO8BwGsTC4Rw4RQj6xo6HVGxMe5U3ETvVo12MEZ-fwNWuekhn7HAKoQ0KhPUhdt0gBIJz7SaQXmrey5gfwz1o6wlw=]
  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from ACG Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT_SAlhJz9deiz-5NsIit-4YNkSG6No2jgGeoPF_3d85Dt0YrL8pkYsdr-6MCGXl21U2VVAEMsY2rGNrTJiFk82L94MEbNXmGvcZIqzixAJV7dVtAwXjmM1dnp5px9TVqMc22cGv32HW2EOqTdypR4KQvDtJRhpBEyM7sy]
  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (WO1997049698A1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnrQMiu-3pDSBWMmioE1xdLOCismY7eWdaKW7gb3-mDG8dNwSPYdmgoiv9xwNnegeBFpDekMY3BPr-sNu_OTv05OUF0ZISO4bmjKXPkxiqvmAXNUReBrE5XfTfyRPyI1LwE9mF2PVdqNfoqMTg2Q==]

Sources

Application

Application Note: High-Throughput Bioanalytical Sample Preparation and LC-MS/MS Analysis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Abstract This document provides a comprehensive technical guide for the development of a robust and sensitive bioanalytical method for the quantification of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the development of a robust and sensitive bioanalytical method for the quantification of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in biological matrices, such as human plasma. The inherent structural characteristics of the target analyte—a tertiary amine, an amide, and a carboxylic acid—suggest a polar, zwitterionic nature, which presents specific challenges for sample preparation and chromatographic retention. This guide details three distinct sample preparation protocols of increasing selectivity: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Furthermore, it outlines a primary Hydrophilic Interaction Liquid Chromatography (HILIC) method and an alternative reversed-phase liquid chromatography approach, both coupled with tandem mass spectrometry (LC-MS/MS), for sensitive and specific detection. All proposed methodologies are grounded in established bioanalytical principles and are designed to be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Analytical Challenge

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a small molecule with functional groups that confer high polarity. The presence of both a basic tertiary amine and an acidic carboxylic acid moiety suggests that the molecule will exist as a zwitterion at physiological pH. Such compounds are often poorly retained on traditional reversed-phase chromatography columns and can be challenging to extract efficiently and cleanly from complex biological matrices.[4][5] The objective of this application note is to provide a detailed framework for developing a reliable sample preparation and LC-MS/MS workflow for this analyte, a critical step in preclinical and clinical drug development.

Analyte Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is recommended. However, for the purpose of initial method development, we can infer its properties based on its structure and similar known compounds.

PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Weight 242.315 g/mol Suitable for standard small molecule LC-MS/MS.
Polarity (logP) Likely low (e.g., < 0)High water solubility, poor retention in reversed-phase LC. HILIC is a strong candidate.[1][2][3][6][7]
pKa (acidic) ~3.5 - 4.5 (from carboxylic acid)The carboxylic acid will be deprotonated (negative charge) at pH > 4.5.
pKa (basic) ~8.5 - 9.5 (from tertiary amine)The tertiary amine will be protonated (positive charge) at pH < 8.5.
Charge at physiological pH (~7.4) Zwitterionic (net neutral charge)Influences choice of extraction and chromatography. Mixed-mode SPE is highly suitable.[8][9]

Sample Preparation Strategies

The choice of sample preparation is a balance between throughput, cost, and the required level of cleanliness to avoid matrix effects in the LC-MS/MS analysis. We present three common strategies, from the simplest to the most selective.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[10][11][12] It is often the first choice for high-throughput screening.

Causality behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it effectively precipitates proteins while keeping many small molecules, including polar ones, in solution.[4][10] Methanol can also be used, but it is a weaker protein precipitant.

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of solvent to plasma is typically sufficient for complete protein precipitation.[10]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can sometimes improve the precipitation efficiency and minimize degradation of thermally labile compounds.

Experimental Protocol:

  • Aliquot 100 µL of thawed biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 90:10 acetonitrile:water) for HILIC analysis.

Diagram of Protein Precipitation Workflow:

Protein Precipitation Workflow cluster_0 Sample Preparation Plasma Plasma Sample + IS Add_ACN Add Acetonitrile (3:1) Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Mixed-Mode SPE Workflow cluster_1 SPE Protocol Condition Condition (Methanol, Water) Equilibrate Equilibrate (pH 6 Buffer) Condition->Equilibrate Load Load Sample (pH 6) Equilibrate->Load Wash1 Wash 1 (pH 6 Buffer) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Dry_Recon Dry & Reconstitute Elute->Dry_Recon LCMS_SPE LC-MS/MS Analysis Dry_Recon->LCMS_SPE

Caption: Mixed-Mode SPE Workflow.

Liquid Chromatography and Mass Spectrometry

Primary Approach: HILIC-MS/MS

HILIC is an excellent technique for the retention and separation of highly polar compounds that are not well-retained by reversed-phase chromatography. [1][2][3][6][7] LC Conditions:

Parameter Recommended Setting
Column HILIC column (e.g., Amide, Zwitterionic) 100 x 2.1 mm, < 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Alternative Approach: Reversed-Phase LC-MS/MS

If HILIC is not available or if alternative selectivity is desired, a polar-endcapped C18 column can be used. These columns are designed to be more retentive for polar compounds than traditional C18 columns.

LC Conditions:

Parameter Recommended Setting
Column Polar-endcapped C18 (e.g., AQ type), 100 x 2.1 mm, < 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

ParameterRecommended Setting
Ionization Mode ESI+
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusing a standard solution of the analyte. The precursor ion will be [M+H]+. Product ions will likely result from fragmentation of the side chains.

Method Validation

Any developed bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. [1][2][3]Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Accuracy and Precision: Intra- and inter-day assessment of accuracy (% bias) and precision (% CV) at multiple concentration levels.

  • Calibration Curve: Linearity, range, and weighting of the regression model.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Conclusion

The successful quantification of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in biological matrices requires a thoughtful approach to sample preparation and chromatography due to its polar, zwitterionic nature. A simple protein precipitation protocol offers high throughput but may suffer from matrix effects. For cleaner extracts and better sensitivity, a mixed-mode solid-phase extraction method is highly recommended. Chromatographic separation is best achieved using a HILIC column, which provides robust retention for this type of polar analyte. The methods outlined in this document provide a strong foundation for the development and subsequent validation of a bioanalytical assay suitable for supporting drug development programs.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • Vertex AI Search. (n.d.).
  • U.S. Food and Drug Administration. (2022, November).
  • U.S. Food and Drug Administration. (2018, May).
  • Vertex AI Search. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC) - Research Journal of Pharmacy and Technology.
  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns | Thermo Fisher Scientific - TW.
  • Vertex AI Search. (2010).
  • PubMed. (2022, January 15).
  • Phenomenex. (n.d.).
  • Abcam. (n.d.).
  • PMC. (2017, March 30). Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • LCGC International. (n.d.). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
  • PMC. (2025, September 22).
  • Academia.edu. (n.d.).
  • SIELC Technologies. (2005, January). LC Analysis of Zwitterions with Ion-Free Mobile Phase.
  • Ovid. (n.d.).
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • NextSDS. (n.d.). (R)-(3-AMINO-PYRROLIDIN-1-YL)-ACETIC ACID.
  • ResearchGate. (2025, May 27). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Oxford Academic. (n.d.).
  • CompTox Chemicals Dashboard. (2025, October 15). 1-Ethyl-6-fluoro-4-oxo-7-[(4-²H)piperazin-1-yl]-1,4-dihydroquinoline-3-(²H)carboxylic acid.
  • MDPI. (2021, April 30).
  • Vertex AI Search. (2026, March 28). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Vertex AI Search. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)

Sources

Method

Application Note: Bioconjugation Strategies for[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in Drug Discovery and Probe Development

Executive Summary & Structural Rationale In modern drug discovery, the precise conjugation of small-molecule building blocks to biomacromolecules (proteins, antibodies) or synthetic scaffolds (peptides, polymers) is crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the precise conjugation of small-molecule building blocks to biomacromolecules (proteins, antibodies) or synthetic scaffolds (peptides, polymers) is critical for developing targeted therapeutics, PROTACs, and diagnostic probes. This application note details validated, step-by-step conjugation methodologies for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid .

Chemical Causality and Reactivity Profile

To design a robust conjugation strategy, we must first analyze the molecular architecture of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid:

  • The Acetic Acid Handle (-COOH): The N-acetic acid moiety provides the primary, highly reactive functional handle. All conjugation strategies described herein leverage the activation of this carboxylic acid.

  • The Acetyl-Ethyl-Amino Group: This tertiary amide at the (R)-3 position is chemically inert under standard bioconjugation conditions. It will not interfere with coupling reagents or nucleophiles, ensuring high chemoselectivity.

  • The Piperidine Nitrogen: As a tertiary amine, it is unreactive toward acylation but possesses basicity (typical pKa ~8.5–9.5). In aqueous media, it will be protonated, conferring excellent water solubility to the building block. However, this basicity requires the use of well-buffered solutions during pH-sensitive activation steps (e.g., EDC/NHS) to prevent localized pH shifts.

Based on this profile, we have engineered three distinct conjugation workflows: Aqueous Amide Coupling (for proteins), Solid-Phase Peptide Synthesis (SPPS) integration, and Bioorthogonal Click-Probe derivatization.

Workflow Target [(R)-3-(Acetyl-ethyl-amino) -piperidin-1-yl]-acetic acid (Carboxylic Acid Handle) M1 Method 1: EDC/NHS (Aqueous Buffer) Target->M1 M2 Method 2: HATU/DIPEA (Organic Solvent) Target->M2 M3 Method 3: EDC/Propargylamine (Derivatization) Target->M3 Res1 Protein/Antibody Conjugate (Amide Bond) M1->Res1 Res2 Peptide Conjugate (N-Terminal Amide) M2->Res2 Res3 Click-Ready Probe (Terminal Alkyne) M3->Res3

Workflow of the three primary conjugation strategies for the target molecule.

Conjugation Strategy 1: EDC/NHS-Mediated Amide Coupling to Proteins

Mechanistic Rationale

For conjugating the molecule to lysine residues on proteins or antibodies, aqueous conditions are mandatory to preserve protein folding. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in water, N-hydroxysuccinimide (NHS) or its water-soluble sulfo-NHS analog is added. NHS attacks the O-acylisourea to form a semi-stable NHS-ester, which has a significantly longer half-life in aqueous media (hours vs. seconds) and reacts efficiently with primary amines at physiological pH [1][1].

Mechanism Acid R-COOH (Starting Material) EDC EDC Activation Acid->EDC OAI O-Acylisourea (Unstable Intermediate) EDC->OAI NHS NHS Addition OAI->NHS NHSE NHS-Ester (Stable Reactive Intermediate) NHS->NHSE Amine Primary Amine (Protein/Peptide) NHSE->Amine Product Stable Amide Conjugate + Isourea Byproduct Amine->Product

Mechanistic pathway of EDC/NHS activation and subsequent amidation.

Step-by-Step Protocol

Self-Validation Checkpoint: The piperidine nitrogen in the starting material will consume some buffering capacity. Ensure the MES buffer is at least 100 mM to maintain the acidic pH required for optimal EDC activation.

  • Preparation of Reagents:

    • Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.

    • Dissolve [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in DMSO to create a 100 mM stock solution.

    • Prepare the target protein in 1X PBS (pH 7.4) at a concentration of 2–5 mg/mL. Ensure the protein buffer is free of primary amines (e.g., Tris or glycine).

  • Activation Step:

    • To 1 mL of MES buffer, add 10 µL of the molecule stock (final concentration 1 mM).

    • Add EDC to a final concentration of 4 mM and (sulfo-)NHS to a final concentration of 10 mM.

    • Causality: An excess of NHS over EDC prevents the EDC from reacting with the newly formed NHS-ester and minimizes N-acylurea rearrangement byproducts [3][2].

    • Incubate at room temperature (RT) for 15–30 minutes with gentle vortexing.

  • Conjugation Step:

    • Add the activated NHS-ester solution directly to the protein solution in PBS. The optimal molar ratio of molecule to protein depends on the desired degree of labeling (typically 10:1 to 50:1).

    • The shift in pH from 6.0 (activation) to 7.4 (conjugation) deprotonates the lysine ε-amines on the protein, making them highly nucleophilic.

    • Incubate at RT for 2 hours or at 4°C overnight.

  • Purification:

    • Remove excess small molecules and urea byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or PD-10) pre-equilibrated with PBS.

Conjugation Strategy 2: HATU/DIPEA-Mediated Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale

When incorporating this molecule at the N-terminus of a synthetic peptide, organic solvents (DMF/DCM) are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier uronium-based coupling reagent for this application. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at position 7 of the HOAt ring provides a neighboring-group effect that accelerates the aminolysis reaction and drastically suppresses epimerization [2][3].

Step-by-Step Protocol
  • Resin Preparation:

    • Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 times).

  • Pre-Activation:

    • In a separate vial, dissolve 3.0 equivalents (eq) of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid and 2.9 eq of HATU in anhydrous DMF.

    • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate both the carboxylic acid of the building block and the N-terminal amine on the resin. 2.9 eq of HATU (slightly less than the acid) ensures no excess uronium salt is present to cap the resin-bound amine via guanidinylation [2][4].

    • Stir for 2 minutes to allow HOAt-ester formation.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate gently at RT for 1 to 2 hours.

  • Validation (Kaiser Test):

    • Take a few beads of the resin, wash with ethanol, and perform a Kaiser (ninhydrin) test. A yellow/colorless result indicates complete coupling (absence of free primary amines). A blue result indicates incomplete coupling, requiring a second coupling cycle.

  • Cleavage:

    • Wash the resin with DMF, then DCM, and dry.

    • Cleave the peptide-conjugate from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether.

Conjugation Strategy 3: Synthesis of a "Clickable" Probe

Mechanistic Rationale

To utilize this molecule in complex biological lysates or for imaging purposes, it can be converted into a bioorthogonal probe. By coupling the carboxylic acid to propargylamine, we install a terminal alkyne. This alkyne can subsequently undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with any azide-fluorophore or azide-biotin reporter.

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 1.0 eq of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in anhydrous Dichloromethane (DCM).

    • Add 1.2 eq of EDC·HCl and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Add 3.0 eq of DIPEA. Stir for 10 minutes at RT.

  • Amidation:

    • Add 1.5 eq of Propargylamine dropwise to the mixture.

    • Stir the reaction under an inert atmosphere (Nitrogen/Argon) at RT for 12–16 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract the product into DCM (3 times). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation: Purify the resulting alkyne-probe via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient due to the polarity of the piperidine ring) and verify the mass via LC-MS.

Quantitative Data Presentation: Method Comparison

The following table summarizes the operational parameters for the three conjugation strategies, allowing researchers to select the optimal method based on their experimental constraints.

ParameterMethod 1: Protein ConjugationMethod 2: SPPS IntegrationMethod 3: Click-Probe Synthesis
Primary Reagents EDC, (sulfo-)NHSHATU, DIPEAEDC, HOBt, Propargylamine
Solvent System Aqueous (MES pH 6.0 / PBS pH 7.4)Organic (Anhydrous DMF)Organic (Anhydrous DCM/DMF)
Target Nucleophile Lysine ε-amines on folded proteinsN-terminal α-amine on resinPrimary amine (Propargylamine)
Reaction Time 15 min activation + 2 hr conjugation2 min activation + 1-2 hr coupling12 - 16 hours (Overnight)
Typical Yield/Efficiency 30% - 60% (Degree of Labeling dependent)> 95% (per coupling step)70% - 85% (Isolated yield)
Best Suited For Antibody-drug conjugates, BSA-haptensCustom PROTACs, Linker-peptidesActivity-based profiling, Imaging

References

  • Hermanson, G. T. (1996). Bioconjugate Techniques. Academic Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

  • Agarwal, P., et al. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews, 118(14), 6557-6602. Available at:[Link]

Sources

Application

Advanced Crystallization Techniques for[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Executive Summary & Physicochemical Profiling As a chiral pharmaceutical intermediate, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid presents unique crystallization challenges due to its complex molecular archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

As a chiral pharmaceutical intermediate, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid presents unique crystallization challenges due to its complex molecular architecture. The molecule contains a basic tertiary amine within the piperidine ring (pKa ~8.5) and an acidic carboxylic acid moiety (pKa ~3.5). In aqueous environments, this structural duality results in a zwitterion (inner salt) with highly pH-dependent solubility.

To achieve high-purity crystalline product with a controlled particle size distribution (PSD), process chemists must manipulate both the ionization state and the solvent dielectric constant. This application note details two field-proven, self-validating protocols: Isoelectric pH-Shift Crystallization and Combined Cooling and Anti-Solvent Crystallization (CCAC) .

Thermodynamic Causality & Process Strategy

Zwitterionic Speciation and the Isoelectric Point

The fundamental thermodynamic driver for crystallizing amphoteric molecules is the exploitation of the isoelectric point (pI). At pH extremes (<3.0 or >9.0), the molecule exists as a highly soluble cation or anion. At its pI (approximately pH 6.2), the molecule carries no net electrical charge, maximizing intermolecular hydrogen bonding and minimizing solute-solvent interactions. As demonstrated in foundational studies on amino acid phase behavior, targeting the exact pI is critical for maximizing yield and preventing the co-precipitation of ionizable impurities [1].

Zwitterion_Speciation LowPH Cationic Form (pH < 3.0) High Aqueous Solubility Isoelectric Zwitterionic Form (pH ~ 6.2) Minimum Solubility LowPH->Isoelectric Controlled Base Dosing (NaOH) HighPH Anionic Form (pH > 9.0) High Aqueous Solubility HighPH->Isoelectric Controlled Acid Dosing (HCl) Crystals Crystalline API High Purity Target Isoelectric->Crystals Nucleation & Growth

Fig 1. pH-dependent speciation and isoelectric crystallization pathway.

Synergistic Supersaturation via CCAC

While pH-shift crystallization is excellent for initial purification, it often yields a broad PSD with excessive fines. To engineer the crystal habit, Combined Cooling and Anti-Solvent Crystallization (CCAC) is employed. By simultaneously lowering the temperature and dosing a miscible anti-solvent (e.g., Acetone), the process maintains a constant, optimal supersaturation level within the metastable zone width (MSZW). This synergistic approach prevents the supersaturation spikes that lead to primary nucleation bursts, thereby favoring crystal growth over uncontrolled nucleation [2]. Furthermore, slow generation of supersaturation avoids the kinetic trapping of metastable polymorphs, ensuring the isolation of the thermodynamically stable form [3].

Self-Validating Experimental Protocols

Protocol A: Isoelectric pH-Shift Crystallization

Objective: Primary recovery of crude API from synthetic reaction mixtures.

  • Acidic Dissolution: Suspend 100 g of crude [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in 400 mL of deionized water. Add 6M HCl dropwise under agitation (300 RPM) until the pH reaches 2.5.

    • Mechanistic Rationale: Protonation of the carboxylate yields the highly soluble cationic form, allowing for a highly concentrated feed solution and the dissociation of lattice-bound impurities.

    • Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates non-ionizable impurities.

  • Polishing Filtration: Pass the acidic solution through a 0.22 µm PTFE membrane filter into a clean, jacketed crystallizer.

  • Reactive Precipitation: Heat the solution to 40 °C. Using an automated titrator, dose 2M NaOH at a strict rate of 0.5 mL/min until the pH reaches exactly 6.2.

    • Mechanistic Rationale: The slow dosing rate prevents localized zones of high pH, which could cause rapid, uncontrolled precipitation of amorphous material or trap impurities within the crystal lattice.

    • Validation Checkpoint: Continuous pH monitoring must confirm a stable pH of 6.2 ± 0.1 for at least 15 minutes post-dosing.

  • Aging & Isolation: Cool the slurry to 20 °C at a rate of 0.5 °C/min. Hold for 2 hours, filter, wash with 100 mL of cold DI water, and dry under vacuum at 45 °C.

Protocol B: Combined Cooling and Anti-Solvent Crystallization (CCAC)

Objective: Final polymorphic control and particle size engineering.

CCAC_Workflow Start API in Aqueous Solvent (Undersaturated, 50°C) MSZW MSZW Monitoring (FBRM & ATR-FTIR) Start->MSZW Cooling Linear Cooling Ramp (0.5 °C/min to 20°C) Nucleation Primary Nucleation (Seed Addition Optional) Cooling->Nucleation AntiSolvent Anti-Solvent Dosing (Acetone, 1.0 mL/min) AntiSolvent->Nucleation MSZW->Cooling MSZW->AntiSolvent Growth Crystal Growth & Aging (Hold for 2 hours) Nucleation->Growth Product Filtration & Drying (Final API) Growth->Product

Fig 2. Combined Cooling and Anti-Solvent Crystallization (CCAC) control loop.

  • Feed Preparation: Dissolve 100 g of the pre-purified API in 500 mL of DI water at 50 °C. Ensure the pH is strictly maintained at 6.2.

    • Mechanistic Rationale: Starting exactly at the pI ensures that the subsequent crystallization is driven entirely by physical thermodynamics (cooling/antisolvent) rather than shifting ionization states, simplifying kinetic modeling [4].

    • Validation Checkpoint: FBRM (Focused Beam Reflectance Measurement) must register <10 counts/sec, confirming complete dissolution.

  • Simultaneous Trajectories: Initiate a linear cooling ramp of 0.5 °C/min from 50 °C to 20 °C. Simultaneously, dose Acetone (anti-solvent) via a subsurface dip-tube at a constant rate of 2.0 mL/min until a total of 1500 mL is added.

  • Seeding (Optional but Recommended): To prevent Liquid-Liquid Phase Separation (oiling out), introduce 1.0 g of milled seed crystals when the ATR-FTIR indicates the solution has crossed into the metastable zone.

  • Aging & Isolation: Hold the suspension at 20 °C for 2 hours under moderate agitation (250 RPM). Filter the slurry, wash the wet cake with 200 mL of cold Acetone/Water (4:1 v/v), and dry under vacuum at 40 °C for 12 hours.

    • Validation Checkpoint: Supernatant concentration monitored via ATR-FTIR must plateau, indicating thermodynamic equilibrium has been reached.

Quantitative Data Summaries

Table 1: Solubility Profile of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Phase State
Water252.0> 250Cationic (Clear Solution)
Water256.2 (pI)18Zwitterionic (Suspension)
Water2510.0> 200Anionic (Clear Solution)
Water/Acetone (1:4)506.245Zwitterionic (Metastable)
Water/Acetone (1:4)256.2< 3Zwitterionic (Crystalline)

Table 2: Comparison of Crystallization Methodologies

Critical Quality AttributeProtocol A: pH-ShiftProtocol B: CCAC
Primary Driving Force pH adjustment to pITemp drop & polarity reduction
Overall Yield ~82%> 96%
Particle Size (D50) 25 µm (Prone to fines)75 µm (Well-controlled habit)
Risk of Oiling Out (LLPS) High (if pH shift is rapid)Low (controlled supersaturation)
Purity (HPLC) 98.5%> 99.9%

References

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available at:[Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications. Available at:[Link]

  • Direct Growth of γ-Glycine from Neutral Aqueous Solutions by Slow, Evaporation-Driven Crystallization. ACS Publications. Available at:[Link]

  • Combined Cooling and Antisolvent Crystallization in Continuous Mixed Suspension, Mixed Product Removal Cascade Crystallizers: Steady-State and Startup Optimization. ACS Publications. Available at:[Link]

Method

Application Note: N-Terminal Capping and Conformational Constraint using[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in SPPS

Executive Summary & Structural Rationale In modern peptide drug discovery, overcoming the inherent liabilities of natural peptides—namely, rapid proteolytic degradation and conformational instability—is paramount. [(R)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern peptide drug discovery, overcoming the inherent liabilities of natural peptides—namely, rapid proteolytic degradation and conformational instability—is paramount. [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a highly specialized, non-natural peptidomimetic building block designed to address these challenges.

Structurally, this compound functions as a conformationally constrained N-alkyl glycine (peptoid) derivative. The piperidine ring restricts the ϕ and ψ dihedral angles of the adjacent peptide backbone, while the (R)-3-(acetyl-ethyl-amino) substituent introduces a defined stereochemical pharmacophore capable of specific hydrophobic and hydrogen-bonding interactions. Because the piperidine nitrogen is alkylated (tertiary amine) and the 3-amino group is permanently acylated (acetylated), this building block lacks a free or extendable amine. Consequently, it is exclusively utilized as an N-terminal capping agent or a side-chain appendage in Solid-Phase Peptide Synthesis (SPPS).

By incorporating this bulky, tertiary amine-containing acid at the N-terminus, researchers can completely shield peptides from exopeptidase degradation while nucleating specific secondary structures, such as α -helical capping boxes or β -turns [1].

Physicochemical & Structural Data

Understanding the physicochemical properties of this building block is critical for optimizing coupling conditions. The tertiary nature of the piperidine-1-acetic acid moiety introduces significant steric hindrance, necessitating highly efficient coupling chemistries.

PropertySpecification / ValueImpact on SPPS Workflow
Chemical Name [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acidDefines the chiral and structural identity.
Molecular Weight 228.29 g/mol Used for equivalent calculations during coupling.
Reactive Moiety Free Carboxylic Acid (-COOH)Couples to the free N-terminus or side-chain amine of the peptide.
Amine Status Fully Capped (Tertiary & Amide)Cannot be extended. Terminates the synthesis sequence.
Steric Hindrance High (Piperidine ring + N-alkyl group)Requires strong uronium/aminium coupling reagents (e.g., HATU, COMU) and elevated temperatures [2].
Protecting Groups None requiredThe acetyl group is a permanent modification; no Fmoc/Boc removal is needed post-coupling.

Mechanistic Insights: The Causality of Experimental Choices

Why use HATU or COMU for coupling?

Coupling a piperidine-1-acetic acid derivative to a resin-bound peptide is notoriously sluggish. The tertiary amine of the piperidine ring creates a bulky microenvironment around the activated carboxylate. Standard carbodiimides (DIC/Oxyma) may result in incomplete coupling, leading to deletion sequences or unreacted N-termini. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU [3]. These reagents generate a highly reactive 7-aza-OBt ester intermediate, which accelerates aminolysis through a neighboring-group effect (intramolecular hydrogen bonding with the incoming amine), effectively overcoming the steric barrier.

Why perform N-terminal capping?

Unmodified peptides are rapidly cleaved by aminopeptidases in human serum. Capping the N-terminus with[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid removes the primary amine recognition site required by these enzymes. Furthermore, the rigid piperidine scaffold acts as an N-capping motif that stabilizes the first turn of an α -helix by providing favorable hydrophobic interactions and restricting backbone entropy [4].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in qualitative tests (Kaiser/Chloranil) ensure that each step is verified before proceeding, preventing the costly loss of complex peptide-resins.

Protocol A: N-Terminal Derivatization on Solid Support

Prerequisites:

  • Peptide-resin with a fully deprotected, free N-terminal primary amine.

  • Resin swelling in DMF/DCM (1:1) for 30 minutes prior to coupling.

Step-by-Step Methodology:

  • Reagent Calculation: Calculate 3.0 equivalents of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid and 2.9 equivalents of HATU relative to the resin loading capacity.

  • Pre-Activation: Dissolve the building block and HATU in minimal anhydrous DMF (approx. 0.1 M concentration). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 3 minutes.

    • Causality: A slight sub-equivalence of HATU (2.9 eq vs 3.0 eq of acid) prevents capping of the peptide by unreacted uronium species (guanidinylation).

  • Coupling: Add the activated mixture to the peptide-resin. Agitate at room temperature for 2 hours. For sequences with bulky N-terminal residues (e.g., Val, Ile, Thr), apply microwave heating (75°C, 15 minutes) to disrupt localized aggregation and drive the reaction to completion.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min) to remove excess reagents and urea byproducts.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Pass: Beads remain colorless/yellow (complete coupling).

    • Fail: Beads turn blue (incomplete coupling). If failed, perform a second coupling using DIC/Oxyma Pure to avoid repetitive exposure to HATU.

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours. Since the capping group has no acid-labile protecting groups, standard global deprotection protocols apply.

Protocol B: Orthogonal Side-Chain Functionalization

If the building block is intended as a side-chain appendage (e.g., targeting a Lysine ϵ -amine to create a branched peptidomimetic):

  • Synthesize the primary sequence using an orthogonally protected Lysine, such as Fmoc-Lys(Mtt)-OH.

  • Mtt Removal: Treat the resin with 1% TFA in DCM (10 × 2 min) until the solution no longer turns yellow (indicating complete removal of the Mtt trityl cation). Wash thoroughly with 5% DIPEA in DMF to neutralize the resin.

  • Coupling: Proceed with the HATU-mediated coupling protocol described in Protocol A.

Visualizing the Workflows and Mechanisms

To synthesize the operational and pharmacological impact of this building block, the following diagrams map the SPPS workflow and the resulting biological advantages.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Activation Pre-activation of Piperidine-AcOH (HATU/DIPEA) Resin->Activation Prepare Coupling Coupling Reaction (Elevated Temp/Microwave) Activation->Coupling Add to Resin Washing Resin Washing (DMF/DCM) Coupling->Washing Remove Reagents Validation Kaiser Test (Verify Amine Absence) Washing->Validation Monitor Validation->Coupling If Fail (Re-couple) Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage If Pass Product N-Capped Peptidomimetic Cleavage->Product Isolate

Workflow for coupling sterically hindered piperidine-1-acetic acid derivatives in SPPS.

Pharmacological_Pathway Capping N-Terminal Capping with [(R)-3-(Ac-Et-Amino)-Pip]-AcOH Exopeptidase Exopeptidase Resistance (Steric Shielding) Capping->Exopeptidase Conformation Conformational Constraint (Peptoid-like Rigidity) Capping->Conformation HalfLife Extended In Vivo Serum Half-Life Exopeptidase->HalfLife Affinity Enhanced Target Affinity (GPCRs/PPIs) Conformation->Affinity Efficacy Improved Therapeutic Efficacy HalfLife->Efficacy Affinity->Efficacy

Pharmacological impact of N-terminal capping on peptide stability and target affinity.

Troubleshooting & Optimization

  • Sluggish Coupling to Secondary Amines: If the N-terminal residue of your peptide is a Proline or an N-methyl amino acid, coupling the already hindered piperidine-1-acetic acid will be exceptionally difficult. In these cases, switch from HATU to COMU or use symmetric anhydrides, and extend the microwave coupling time to 30 minutes at 75°C. Note that the Kaiser test will not work for secondary amines; use the Chloranil test instead.

  • Solubility Issues: The building block is generally soluble in DMF. However, if precipitation occurs during pre-activation, add 10-20% DMSO or N-Methyl-2-pyrrolidone (NMP) to the coupling cocktail to disrupt intermolecular aggregation.

  • Mass Spectrometry Artifacts: When analyzing the final cleaved peptide via LC-MS, expect a mass addition of +210.14 Da (the mass of the building block minus water from the amide bond formation). Because the N-terminus is capped, the peptide will lack the typical b1​ ion in MS/MS fragmentation, altering the expected fragmentation pattern.

References

  • Sequence determinants of the capping box, a stabilizing motif at the N-termini of alpha-helices Source: Protein Science (PMC / NIH) URL:[Link][1]

  • Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation Source: RSC Medicinal Chemistry URL:[Link][2]

Sources

Application

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid NMR spectroscopy parameters

Application Note: NMR Spectroscopic Elucidation of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid Executive Summary [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a highly functionalized, chiral pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopic Elucidation of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Executive Summary

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a highly functionalized, chiral piperidine derivative frequently utilized as a versatile scaffold in the synthesis of peptidomimetics and GPCR ligands. The structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The presence of an N-alkyl amide bond induces rotamerism, while the (R)-stereocenter renders multiple methylene protons diastereotopic. This Application Note provides a comprehensive, self-validating protocol for the acquisition, interpretation, and assignment of its 1 H and 13 C NMR parameters.

Structural Complexities & Spectral Causality

To accurately interpret the NMR spectra of this chiral building block, one must understand the physical chemistry governing its behavior in solution. Do not mistake spectral complexity for sample impurity; the multiplicity of signals is a direct consequence of the molecule's 3D topography.

  • Amide Rotamerism: The N(ethyl)(acetyl) moiety exhibits restricted rotation around the amide C-N bond due to its partial double-bond character. This restricted rotation creates a high kinetic barrier, resulting in two distinct conformational isomers (E and Z rotamers) that are observable on the NMR timescale at ambient temperature[1]. Consequently, nearly all resonances in the 1 H and 13 C spectra are duplicated, typically in a ~70:30 ratio in polar solvents like DMSO-d 6​ .

  • Diastereotopic Protons: The fixed (R) configuration at the C3 position of the piperidine ring breaks the symmetry of the molecule. The methylene protons of the acetic acid group (-CH2-COOH), as well as the CH 2​ groups within the piperidine ring (C2, C4, C5, C6) and the ethyl group, are diastereotopic. They are chemically and magnetically non-equivalent, coupling to each other to form complex first-order multiplets (such as AB quartets) rather than simple singlets or triplets[2].

Self-Validating NMR Workflow

A robust analytical workflow must be self-validating. To prove that signal duplication is due to rotamerism rather than diastereomeric impurities, Variable Temperature (VT) NMR must be employed alongside 2D spatial mapping.

G Start Sample Prep & qNMR (DMSO-d6, 298 K) Acq1D 1D 1H & 13C NMR Identify Rotamers & Multiplets Start->Acq1D Acq2D 2D NMR (COSY, HSQC) Assign Diastereotopic Protons Acq1D->Acq2D VTNMR VT-NMR (363 K) Confirm Rotamer Coalescence Acq2D->VTNMR Verify Exchange NOESY 2D NOESY / ROESY E/Z Isomer Differentiation Acq2D->NOESY Spatial Mapping Final Complete Spectral Assignment VTNMR->Final NOESY->Final

Figure 1: Self-validating NMR elucidation workflow for chiral amide rotamers.

Experimental Protocols

Step 1: Quantitative Sample Preparation (qNMR)

  • Weigh exactly 15.0 mg of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid and 5.0 mg of dimethyl fumarate (internal standard for purity determination) using a microbalance[3].

  • Dissolve the mixture in 0.6 mL of anhydrous DMSO-d 6​ . DMSO-d 6​ is selected over CDCl 3​ to disrupt intermolecular hydrogen bonding of the carboxylic acid and to allow for high-temperature VT-NMR without solvent boiling.

  • Transfer the homogenous solution to a 5 mm precision NMR tube.

Step 2: 1D Acquisition Parameters (298 K)

  • 1 H NMR: Acquire data on a 500 MHz or 600 MHz spectrometer to ensure adequate dispersion of the complex first-order multiplets[2]. Use a 30° pulse angle (zg30), a 10-second relaxation delay (d1) to ensure complete longitudinal relaxation for quantitative integration, and 64 scans.

  • 13 C NMR: Acquire at 125 MHz or 150 MHz with proton decoupling (WALTZ-16). Use a 2-second relaxation delay and 1024 scans.

Step 3: Variable Temperature (VT) NMR Validation

  • Calibrate the probe temperature using an ethylene glycol standard.

  • Acquire 1 H spectra at 298 K, 323 K, 343 K, and 363 K.

  • Observe the coalescence of the N-acetyl methyl singlets (initially at ~2.01 and 1.95 ppm) into a single time-averaged resonance. This thermodynamically validates that the duplicated signals arise from the N-C(O) rotational barrier, not chemical impurities[4].

Step 4: 2D NOESY for Rotamer Assignment

  • Acquire a 2D NOESY spectrum using a mixing time of 300 ms.

  • Analyze the cross-peaks: A strong through-space correlation between the acetyl CH 3​ protons and the piperidine C3 methine proton identifies the rotamer where the acetyl group is cis to the piperidine ring.

Data Presentation: NMR Parameters

The following tables summarize the expected quantitative data for the major (~70%) and minor (~30%) rotamers at 298 K.

Table 1: 1 H NMR Assignments (600 MHz, DMSO-d 6​ , 298 K)

Proton EnvironmentMajor Rotamer δ (ppm)Minor Rotamer δ (ppm)Multiplicity & Coupling ( J in Hz)Integration
-COOH12.4512.45br s (exchangeable)1H
Piperidine C3-H4.253.85m1H
N-Ethyl -CH 2​ -3.353.28dq, J = 14.0, 7.12H
Acetic Acid -CH 2​ -3.20, 3.123.22, 3.15AB q, 2J = 16.52H
Piperidine C2-H 2​ 2.85, 2.252.75, 2.15m (diastereotopic)2H
Piperidine C6-H 2​ 2.95, 2.352.88, 2.28m (diastereotopic)2H
Acetyl -CH 3​ 2.011.95s3H
Piperidine C4-H 2​ 1.80, 1.551.75, 1.50m (diastereotopic)2H
Piperidine C5-H 2​ 1.65, 1.451.60, 1.40m (diastereotopic)2H
N-Ethyl -CH 3​ 1.051.12t, 3J = 7.13H

Table 2: 13 C NMR Assignments (150 MHz, DMSO-d 6​ , 298 K)

Carbon EnvironmentMajor Rotamer δ (ppm)Minor Rotamer δ (ppm)
-COOH172.4172.1
Acetyl C=O169.8169.5
Acetic Acid -CH 2​ -58.258.6
Piperidine C255.454.1
Piperidine C653.152.8
Piperidine C351.856.2
N-Ethyl -CH 2​ -40.538.2
Piperidine C428.429.1
Piperidine C524.224.5
Acetyl -CH 3​ 22.121.8
N-Ethyl -CH 3​ 14.513.2

References

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. ResearchGate. Available at:[Link]

  • Troponoid Atropisomerism: Studies on the Configurational Stability of Tropone-Amide Chiral Axes. PMC (NIH). Available at:[Link]

  • A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Instructions for Articles - Quantitative NMR (QNMR). Organic Syntheses. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, yield optimization strategies, and self-validating protocols for the synthesis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, yield optimization strategies, and self-validating protocols for the synthesis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. Synthesizing this highly functionalized piperidine scaffold presents unique challenges, including controlling regioselective alkylation, overcoming steric hindrance during acetylation, and preventing epimerization during ester hydrolysis.

Part 1: Synthetic Workflow & Logical Relationships

SynthesisWorkflow SM 1. (R)-1-Boc-3-aminopiperidine Step1 Reductive Amination (Acetaldehyde, NaBH(OAc)3) SM->Step1 Int1 2. (R)-1-Boc-3-(ethylamino)piperidine Step1->Int1 Step2 N-Acetylation (AcCl, DIPEA, DMAP) Int1->Step2 Int2 3. (R)-1-Boc-3-(acetyl-ethyl-amino)piperidine Step2->Int2 Step3 Boc Deprotection & N-Alkylation (Ethyl bromoacetate, K2CO3) Int2->Step3 Int3 4. Ethyl[(R)-3-(acetyl-ethyl-amino)-piperidin-1-yl]acetate Step3->Int3 Step4 Ester Hydrolysis (LiOH, THF/H2O) Int3->Step4 Product 5. [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid Step4->Product

Optimized 4-step synthetic workflow for[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid.

Part 2: Quantitative Yield Optimization Summary

The table below summarizes the causal improvements made to the standard synthetic route to maximize overall yield and purity.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Causality for Improvement
1. Reductive Amination NaBH₃CN, MeOH, RT55%NaBH(OAc)₃, DCE, AcOH, 0°C88% Milder reductant prevents over-alkylation; avoids toxic HCN gas generation.
2. N-Acetylation Ac₂O, Pyridine, RT40%AcCl, DIPEA, DMAP (cat.), DCM92% DMAP catalysis overcomes severe steric hindrance of the secondary amine.
3. N1-Alkylation Ethyl bromoacetate, Et₃N60%Ethyl bromoacetate, K₂CO₃, MeCN85% Heterogeneous inorganic base minimizes quaternization and side reactions.
4. Ester Hydrolysis NaOH, MeOH/H₂O, Heat70%LiOH, THF/H₂O, RT95% Li⁺ coordinates the carbonyl, accelerating attack and preventing epimerization.

Part 3: Troubleshooting Guides & FAQs

Phase 1: Reductive Amination (Ethyl Introduction)

Q: Why am I seeing significant over-alkylation (diethylation) when reacting (R)-1-Boc-3-aminopiperidine with acetaldehyde? A: Over-alkylation occurs when the intermediate imine is reduced too slowly, allowing the newly formed secondary amine product to react with another equivalent of acetaldehyde. To solve this, switch your reducing agent from Sodium Cyanoborohydride (NaBH₃CN) to Sodium Triacetoxyborohydride (NaBH(OAc)₃). As established in the foundational methodology by, NaBH(OAc)₃ is a milder, highly selective reducing agent. It rapidly reduces the protonated iminium ion without reducing the unprotonated aldehyde, drastically minimizing dialkylation side products[1].

Phase 2: N-Acetylation of the Hindered Secondary Amine

Q: My acetylation of (R)-1-Boc-3-(ethylamino)piperidine stalls at 50% conversion. How can I drive this to completion? A: The secondary amine at the C3 position is highly sterically hindered by both the newly added ethyl group and the bulky piperidine ring. Standard conditions (Acetic Anhydride/Pyridine) lack the electrophilicity required to overcome this activation energy barrier. Switch to Acetyl Chloride (AcCl) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that easily attacks the hindered amine, forcing the reaction to completion.

Phase 3: Regioselective N1-Alkylation

Q: After Boc deprotection, alkylation with ethyl bromoacetate yields multiple quaternized byproducts. How do I improve regioselectivity? A: Quaternization (over-alkylation of the piperidine nitrogen) is caused by using a base that is too strong, highly soluble, or running the reaction at elevated temperatures. To improve selectivity, use a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent such as Acetonitrile (MeCN)[2]. The heterogeneous nature of K₂CO₃ keeps the effective basicity low in solution, promoting a controlled Sₙ2 substitution. Keep the reaction strictly between 0°C and Room Temperature.

Phase 4: Ester Hydrolysis

Q: Saponification of the ethyl ester is slow and leads to degradation. What is the optimal condition? A: Standard NaOH/MeOH conditions can be too harsh, leading to side reactions or potential epimerization at the chiral center. The optimal system is Lithium Hydroxide (LiOH) in a THF/Water mixture. According to mechanistic principles of , the basic hydrolysis of esters proceeds via a tetrahedral intermediate[3]. The Lithium cation (Li⁺) acts as a mild Lewis acid, tightly coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion even at room temperature, preserving the integrity of the molecule.

Part 4: Step-by-Step Experimental Protocols

Crucial Expert Note: Intermediate 1 (MW 228.18) and the Final Product (MW 228.15) are nearly isobaric. Ensure you are tracking the correct step by observing the intermediate mass shifts (+42 for acetylation, -100 for Boc deprotection, +86 for alkylation, -28 for hydrolysis).

Protocol 1: Synthesis of (R)-1-Boc-3-(ethylamino)piperidine
  • Reaction: Dissolve (R)-1-Boc-3-aminopiperidine (10.0 g, 50.0 mmol) in 1,2-Dichloroethane (DCE, 100 mL). Add Acetaldehyde (2.42 g, 55.0 mmol) and Glacial Acetic Acid (3.0 g, 50.0 mmol). Stir at 0°C for 30 minutes to allow iminium formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (15.9 g, 75.0 mmol). Stir at RT for 4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Spray with Ninhydrin; the product will appear as a distinct blue/purple spot (indicating a secondary amine). LC-MS target: [M+H]⁺ = 229.2.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Synthesis of (R)-1-Boc-3-(acetyl-ethyl-amino)piperidine
  • Reaction: Dissolve Intermediate 1 (11.4 g, 50.0 mmol) in anhydrous DCM (100 mL) under N₂. Add N,N-Diisopropylethylamine (DIPEA, 12.9 g, 100.0 mmol) and DMAP (0.61 g, 5.0 mmol).

  • Acetylation: Cool to 0°C and dropwise add Acetyl Chloride (5.89 g, 75.0 mmol). Let warm to RT and stir for 2 hours.

  • Self-Validation: Monitor via LC-MS. Target [M+H]⁺ = 271.2. A Ninhydrin stain on TLC will now be negative (tertiary amide formation confirms complete acetylation).

  • Workup: Wash with 1M HCl (50 mL) to remove DMAP and DIPEA, followed by brine. Dry and concentrate.

Protocol 3: N1-Alkylation to Ethyl[(R)-3-(acetyl-ethyl-amino)-piperidin-1-yl]acetate
  • Deprotection: Treat Intermediate 2 (13.5 g, 50.0 mmol) with 4M HCl in Dioxane (50 mL) for 2 hours at RT. Concentrate to dryness to yield the HCl salt. Self-Validation: LC-MS [M+H]⁺ = 171.1.

  • Alkylation: Suspend the crude HCl salt in Acetonitrile (120 mL). Add K₂CO₃ (20.7 g, 150.0 mmol) and stir for 15 minutes. Dropwise add Ethyl Bromoacetate (9.18 g, 55.0 mmol) at 0°C. Stir at RT for 12 hours.

  • Self-Validation: LC-MS [M+H]⁺ = 257.2. Ensure no dialkylated mass ([M+H]⁺ = 343) is present.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (EtOAc/Hexanes).

Protocol 4: Hydrolysis to Final Product
  • Reaction: Dissolve Intermediate 3 (10.0 g, ~39.0 mmol) in a 3:1 mixture of THF/Water (80 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.27 g, 78.0 mmol). Stir at RT for 4 hours.

  • Self-Validation: LC-MS [M+H]⁺ = 229.1. Confirm identity via retention time shift compared to Intermediate 1, and verify the loss of the ethyl ester quartet/triplet signals in ¹H-NMR.

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3.5 (the isoelectric point). Extract with 10% Isopropanol in Chloroform (3 x 50 mL), dry, and concentrate to yield the final zwitterionic product.

Part 5: References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid degradation at high temperatures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the thermal degradation of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. It is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the thermal degradation of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. It is designed as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Section 1: Understanding the Molecule's Intrinsic Stability

Before initiating any high-temperature studies, it is crucial to understand the potential degradation pathways based on the molecule's chemical structure. The molecule possesses several functional groups susceptible to thermal stress: a tertiary amine within the piperidine ring, a tertiary amide side chain, and a carboxylic acid group.

Q1: What are the most probable degradation pathways for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid at high temperatures?

A1: Based on its structure, the molecule is susceptible to several degradation mechanisms, primarily oxidation, hydrolysis, and to a lesser extent, ring cleavage at very high temperatures.

  • Oxidation of the Tertiary Amine: The tertiary amine nitrogen in the piperidine ring is a primary target for oxidation, especially in the presence of trace peroxides or atmospheric oxygen, which is accelerated by heat.[1][2] The most common product is the corresponding N-oxide.[3]

  • Hydrolysis of the Amide Bond: The acetyl-ethyl-amino group is a tertiary amide. Amide bonds can undergo hydrolysis when heated, particularly in the presence of moisture.[4][5] This would result in a deacetylation reaction, cleaving the acetyl group to yield [(R)-3-(ethylamino)-piperidin-1-yl]-acetic acid and acetic acid.[6][7][8]

  • Piperidine Ring Degradation: While the six-membered piperidine ring is generally more stable than 5- or 7-membered rings, at sufficiently high temperatures, C-N bond cleavage can occur, leading to ring-opening products.[9][10][11] This typically requires more strenuous conditions than oxidation or hydrolysis.

  • Interaction with Excipients: If formulated, the amine functionality can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to discoloration and complex degradation products.[12][13][14][15] This is a critical consideration in solid-state formulation development.[16]

G Potential Thermal Degradation Pathways cluster_products Primary Degradation Products parent [(R)-3-(Acetyl-ethyl-amino)- piperidin-1-yl]-acetic acid n_oxide N-Oxide parent->n_oxide Oxidation (Tertiary Amine) deacetylated Deacetylated Product (Amide Hydrolysis) parent->deacetylated Hydrolysis (Amide Bond) ring_opened Ring-Opened Products parent->ring_opened High Thermal Stress (C-N Cleavage)

Caption: Potential degradation pathways for the target molecule under thermal stress.

Section 2: Designing a Robust Forced Degradation Study

Forced degradation (or stress testing) studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[17][18]

Q2: How should I design a thermal stress study for this compound according to regulatory expectations?

A2: Your study design should be systematic and align with ICH Q1A(R2) guidelines.[19] The primary goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the resulting impurities without completely destroying the parent molecule.[19]

Stress ConditionTypical ParametersPurpose
Solid-State Dry Heat 10°C increments above accelerated storage temperature (e.g., 50°C, 60°C, 70°C).[19]To identify thermally induced degradants in the absence of moisture.
Solid-State Wet Heat Elevated temperature with controlled humidity (e.g., 40°C/75% RH, 60°C/75% RH).[20]To assess the combined effect of heat and moisture, promoting hydrolytic degradation.
Solution State Heat solutions buffered at various pH values (e.g., pH 2, 7, 9) at temperatures like 50-70°C.[17]To evaluate pH-dependent degradation and hydrolysis rates in solution.

Protocol 1: Solid-State Thermal Stress Study

  • Sample Preparation: Place a precisely weighed amount of the drug substance (e.g., 10-20 mg) into separate, appropriate glass vials (Type I glass). Prepare at least one vial for each temperature point and a control vial.

  • Control Sample: Store one vial protected from heat and light at a controlled cold temperature (e.g., 2-8°C).[21]

  • Stress Application: Place the sample vials in a calibrated stability chamber or oven set to the desired temperature (e.g., 70°C). For wet heat, use a chamber with humidity control (e.g., 70°C / 75% RH).

  • Time Points: Sample at appropriate time intervals (e.g., 24, 48, 72 hours, 1 week). The duration should be adjusted based on the compound's stability to achieve the target 5-20% degradation.[19]

  • Sample Analysis: At each time point, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable, validated diluent to a known concentration (e.g., 1 mg/mL).

  • Analytical Method: Analyze the stressed samples, the control sample, and a diluent blank using a validated, stability-indicating HPLC or LC-MS method.[22][23]

  • Data Evaluation: Calculate the percentage of degradation, check for mass balance, and perform peak purity analysis on the parent peak.[20]

Section 3: Troubleshooting Guide for Experimental Issues

Q3: I've run my thermal stress study at 70°C for 72 hours, but my HPLC analysis shows no significant degradation (<1%). What should I do?

A3: This indicates the molecule is highly stable under the tested conditions or the conditions were not stressful enough.

  • Causality: The activation energy for the degradation reactions may not have been reached.

  • Troubleshooting Steps:

    • Increase Temperature: Increase the temperature in 10°C increments (e.g., to 80°C, then 90°C).[19] Be cautious not to exceed the melting point of the substance.

    • Extend Duration: If increasing the temperature is not feasible, extend the study duration (e.g., to 7 or 14 days).[17]

    • Introduce Humidity: If you were only testing dry heat, introduce humidity (e.g., 75% RH). Moisture can significantly accelerate hydrolytic pathways.[20]

    • Perform Solution State Stress: Degradation is often faster in solution. Perform the study in aqueous solutions at different pH values as described in the protocol above.[24]

Q4: My chromatogram shows several new, small peaks after thermal stress, but my mass balance is poor (e.g., only 90% total recovery). What is the likely cause?

A4: Poor mass balance suggests that some degradants are not being detected by your analytical method.

  • Causality:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to a standard HPLC-UV detector. For instance, small, fragmented ring-opening products might not absorb UV light.

    • Volatile Degradants: Degradation may produce volatile compounds (e.g., from decarboxylation or fragmentation) that are lost during sample preparation.

    • Adsorption: Highly polar or charged degradants may be irreversibly adsorbed to the HPLC column or sample vials.[22]

  • Troubleshooting Steps:

    • Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). LC-MS is the preferred tool for identifying unknown degradants.[22][25]

    • Modify Chromatography: Use a different column chemistry or mobile phase to ensure all degradants are eluting. For potential volatile compounds, consider headspace GC-MS analysis.[26]

    • Check for Adsorption: Use silanized glass vials or polypropylene tubes to minimize analyte adsorption.[22]

G Troubleshooting Workflow for Poor Mass Balance start Poor Mass Balance (<95%) Observed check_uv Do degradants have a UV chromophore? start->check_uv check_volatility Are degradants volatile? check_uv->check_volatility Yes solution_ms Use Mass Spectrometry (MS) or other universal detector (CAD, ELSD) check_uv->solution_ms No / Unknown check_adsorption Are degradants adsorbing to surfaces? check_volatility->check_adsorption No solution_gc Analyze sample headspace using GC-MS check_volatility->solution_gc Yes solution_vials Use silanized vials; Modify mobile phase pH/ionic strength check_adsorption->solution_vials Yes end_node Mass Balance Improved check_adsorption->end_node No solution_ms->check_volatility solution_gc->check_adsorption solution_vials->end_node

Caption: A logical workflow for troubleshooting poor mass balance in degradation studies.

Section 4: FAQs

Q5: Is the (R)-stereocenter likely to be affected by high temperatures? A5: Racemization at the C3 position of the piperidine ring under thermal stress alone is unlikely. This typically requires a chemical reaction that would temporarily remove the chiral center's integrity, such as the formation of an enol or imine intermediate, which is not a primary thermal degradation pathway for this structure. However, pH-dependent epimerization could be a possibility in solution-state studies and should be monitored.

Q6: My drug substance is a hydrochloride salt. How does this affect thermal degradation? A6: The salt form can influence stability. In the solid state, a salt is generally more stable. However, the presence of an acid (like HCl from the salt) can catalyze amide hydrolysis, especially in the presence of moisture.[27] It's important to conduct stress studies on the same salt form that will be used in the final product.

Q7: Can I use computational tools to predict degradation products? A7: Yes, in silico tools can be very helpful early in development to predict likely degradation pathways and identify potential reactive sites on the molecule.[23] These predictions can help you design more targeted forced degradation studies and anticipate the masses of degradants you might observe in LC-MS analysis.

Q8: What analytical techniques are best suited for this analysis? A8: A combination of techniques is ideal.

  • HPLC with UV detection: Excellent for quantifying the parent drug and known, UV-active impurities.[22]

  • LC-MS/MS: The gold standard for identifying and structurally characterizing unknown degradation products. It provides molecular weight and fragmentation data crucial for elucidation.[22][25]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental compositions of degradants.[28]

References

  • Maillard Reaction and Drug Stability | Semantic Scholar. (n.d.).
  • Monnier, V. M., et al. (2011). Maillard reactions in pharmaceutical formulations and human health. PubMed. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Chen, J., et al. (2013). Complementation of Biotransformations with Chemical C–H Oxidation: Copper-Catalyzed Oxidation of Tertiary Amines in Complex Pharmaceuticals. ACS Publications. [Link]

  • Li, S., et al. (2026, January 13). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Taylor & Francis Online. [Link]

  • Newton, D. W. (2011). Maillard Reactions in Pharmaceutical Formulations and Human Health. International Journal of Pharmaceutical Compounding. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Al-Gharabli, S. I., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Choudhary, A., et al. (2017). Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Biosynce Blog. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas Libraries.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Neufeldt, S. R., & Sanford, M. S. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Accounts of Chemical Research.
  • Gunanathan, C., & Milstein, D. (2014). Oxidation of Amines and N-Hetarenes. Science of Synthesis.
  • SGS INSTITUT FRESENIUS. (n.d.). Stability studies for medicinal products. SGS. [Link]

  • Klick, S., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. der DGRA.
  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Biosynce Blog. [Link]

  • Orłowska, A., et al. (1990). Acid-catalyzed hydrolysis of peptide-amides in the solid state. PubMed. [Link]

  • Counce, R. M., et al. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Counce, R., et al. (n.d.). Thermal Degradation of Piperazine and Its Structur. Scribd. [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. Biosynce Blog. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. [Link]

  • Alawode, A. O. (2005). Oxidative Degradation of Piperazine in the Absorption of Carbon Dioxide. University Blog Service.
  • Elm, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Locuson, C. W., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry.
  • Li, H., et al. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • K., P., et al. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies.
  • Wang, Y., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. PMC.
  • Hu, Y. (n.d.).
  • El-Hefian, E. A., & Nasef, M. M. (2020). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. PMC. [Link]

  • Martins, M., et al. (2021). Chitin Deacetylation Using Deep Eutectic Solvents: Ab Initio-Supported Process Optimization. ACS Sustainable Chemistry & Engineering.
  • Wieczorek, M., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. [Link]

  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid .

This molecule presents a classic analytical challenge: it contains a basic piperidine nitrogen (pKa ~7.5–8.5) and an acidic N-acetic acid moiety (pKa ~2.5). At typical LC-MS mobile phase pH ranges (pH 3.0–6.0), it exists as a highly polar zwitterion. Standard reversed-phase (RP) methods often fail because the molecule's dense hydration shell prevents partitioning into hydrophobic stationary phases.

Below, we architect the mechanistic strategies, self-validating protocols, and troubleshooting steps required to master this separation.

Architecting the Separation Strategy: The Mechanistic Logic

To successfully retain and resolve this zwitterionic piperidine derivative, you must abandon traditional C18 dispersion forces and instead exploit its polarity and charge states. We utilize two primary modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) .

  • HILIC Mechanism: In HILIC, the mobile phase consists of a high percentage of aprotic organic solvent (typically >70% Acetonitrile) mixed with an aqueous buffer[1]. The polar stationary phase (e.g., ZIC-HILIC or Amide) adsorbs a water-rich hydration layer. Causality: The zwitterionic analyte partitions between the bulk organic mobile phase and this stagnant aqueous layer. Because water is the "strong" eluting solvent in HILIC, increasing the aqueous gradient disrupts this partitioning, eluting the compound[2].

  • Mixed-Mode Mechanism: MMC stationary phases combine hydrophobic alkyl chains with ion-exchange groups (e.g., RP/AX or RP/CX)[3]. Causality: By tuning the mobile phase pH and ionic strength, you can independently control hydrophobic retention and electrostatic interactions, offering a highly tunable selectivity grid that standard RP cannot provide[4].

Strategy A Analyte:[(R)-3-(Acetyl-ethyl-amino)- piperidin-1-yl]-acetic acid BB BB A->BB Buffer: NH4Ac / NH4FA B Determine Dominant Ionization State via Mobile Phase pH D pH < 3.0 (Cationic) B->D Buffer: Formic Acid / TFA C pH 4.0 - 6.0 (Zwitterionic) E HILIC Mode (ZIC-HILIC / Amide Phase) High Organic (Acetonitrile) C->E Primary Strategy (High MS Compatibility) F Mixed-Mode Cation Exchange (RP/CX) or Ion-Pairing RP D->F Secondary Strategy (Enhanced Retention) BB->C Buffer: NH4Ac / NH4FA

Fig 1. Decision matrix for selecting chromatographic modes based on mobile phase pH and charge state.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Zwitterionic HILIC (ZIC-HILIC) Optimization

This protocol is designed to maximize MS compatibility while ensuring robust retention of the zwitterion.

1. Column Selection: ZIC-HILIC (Sulfobetaine) or BEH Amide (2.1 x 100 mm, 1.7–3 µm)[5]. 2. Mobile Phase Preparation:

  • Mobile Phase A (Weak Solvent): 100% Acetonitrile (LC-MS Grade).

  • Mobile Phase B (Strong Solvent): 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 5.0.

    • Mechanistic Rationale: A pH of 5.0 ensures the carboxylic acid is fully deprotonated (COO-) and the piperidine nitrogen is fully protonated (NH+). Maintaining the zwitterionic state maximizes the molecule's dipole moment and hydrophilicity, driving optimal partitioning into the stationary phase's water layer[5]. 3. Gradient Design:

  • 0.0–1.0 min: 90% A (Isocratic hold to focus the analyte).

  • 1.0–8.0 min: Linear gradient to 50% A.

  • 8.0–9.0 min: Hold at 50% A (Column wash).

  • 9.0–9.1 min: Return to 90% A.

  • 9.1–15.0 min: Re-equilibration. 4. System Suitability & Validation Check (Critical):

  • Self-Validation Step: Inject a mixture of Toluene (void volume marker) and the target analyte.

  • Acceptance Criteria: Toluene must elute at the column void volume ( t0​ ). If the target analyte's retention factor ( k′ ) is <2.0 , the hydration layer has not fully formed. Correction: Increase the re-equilibration time to at least 15–20 column volumes.

HILIC_Mechanism MP MP SP Stationary Phase ZIC-HILIC or Amide Water-Rich Layer MP->SP Establishes hydration layer Analyte Zwitterion Partitioning Hydrophilic interaction + Electrostatic forces Analyte->MP Elutes as water % increases Analyte->SP Partitions into aqueous layer

Fig 2. Mechanistic workflow of HILIC retention for zwitterionic piperidine derivatives.

Troubleshooting FAQs

Q1: Why does [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid elute in the void volume on my standard C18 column, even with 0.1% Formic Acid? A1: Causality: At pH 2.7 (0.1% Formic Acid), the carboxylic acid (pKa ~2.5) is partially protonated, but the piperidine nitrogen (pKa ~8.0) is entirely protonated, giving the molecule a net positive charge. Standard C18 relies purely on hydrophobic dispersion forces, which cannot overcome the high hydration energy of the cationic piperidine ring. You must either use an ion-pairing agent (like HFBA) to neutralize the charge and add hydrophobicity, or switch to HILIC/Mixed-Mode[1].

Q2: I am using a HILIC column, but I am experiencing severe peak tailing. How can I resolve this? A2: Causality: Peak tailing for piperidine derivatives in HILIC often results from secondary electrostatic interactions between the basic nitrogen and unendcapped, acidic surface silanols on the silica support. Solution: Increase the buffer concentration in your aqueous mobile phase from 5 mM to 20 mM (or even 50 mM) ammonium formate. The increased ionic strength effectively shields the silanol groups, preventing secondary ion-exchange interactions and sharpening the peak[6].

Q3: Can I use Mixed-Mode Anion Exchange (RP/AX) for this compound? How do I elute it? A3: Causality: Yes. In RP/AX, the stationary phase contains a positively charged functional group. At pH 5.0, your analyte's carboxylic acid is deprotonated (anionic) and will bind strongly to the AX sites[3]. To elute the compound, you cannot simply increase the organic solvent (which only disrupts hydrophobic interactions). You must either:

  • Increase the salt concentration (e.g., gradient up to 50 mM ammonium formate) to competitively displace the analyte.

  • Drop the mobile phase pH below 2.0 to protonate the carboxylic acid, neutralizing its charge and breaking the electrostatic bond[7].

Q4: My retention times in HILIC are drifting slightly earlier with every injection. What is failing? A4: Causality: Retention time drift in HILIC is almost exclusively caused by incomplete regeneration of the stationary phase's aqueous layer. Because water is the strong solvent, the gradient strips the hydration layer off the column. If your re-equilibration time is too short, the layer is thinner on subsequent runs, leading to faster elution. Solution: Ensure a minimum of 15 column volumes of equilibration at the starting conditions (e.g., 90% Acetonitrile) before the next injection.

Quantitative Data Synthesis: Mobile Phase Selection

Below is a synthesized comparison of mobile phase buffer systems and their mechanistic impact on the chromatography of zwitterionic piperidine derivatives.

Buffer SystempH RangeLC-MS VolatilityChromatographic Impact on ZwitterionRecommended Concentration
Ammonium Formate 3.0 – 5.0ExcellentMaintains zwitterionic state; provides excellent peak shape in HILIC by masking silanols.10 – 20 mM (Aqueous portion)
Ammonium Acetate 4.0 – 6.0ExcellentSimilar to Formate, but better buffering capacity near pH 5.0 for stable ionization.10 – 20 mM (Aqueous portion)
0.1% Formic Acid ~ 2.7ExcellentProtonates piperidine; suppresses carboxylic acid ionization. Poor retention on C18; requires RP/CX.0.1% v/v
TFA (Trifluoroacetic Acid) ~ 2.0Poor (Ion Suppression)Acts as an ion-pairing agent for the basic nitrogen. Enables C18 retention but drastically reduces MS sensitivity.0.05% – 0.1% v/v
Phosphate Buffer 2.0 – 8.0Non-Volatile (No MS)Superior buffering capacity and silanol masking for UV-only preparative chromatography.25 – 50 mM

References

To ensure the highest standard of scientific integrity, the mechanistic principles and protocol standards described in this guide are grounded in the following verified literature:

  • Systematic Evaluation of HILIC Stationary Phases for MS Characterization Source: LCGC International URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: NIH / PMC URL:[Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Source: MDPI URL:[Link]

  • Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry Source: Analyst (RSC Publishing) URL:[Link]

  • Mixed-Mode Chromatography—A Review Source: LCGC International URL:[Link]

Sources

Optimization

preventing racemization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid during coupling

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid during Amide Bond Formation Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid during Amide Bond Formation

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with maintaining stereochemical purity during the coupling of complex, N-substituted amino acid derivatives. The focus of this document is the specific molecule [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid , addressing the critical issue of preventing racemization or epimerization during its conjugation to other molecules.

As Senior Application Scientists, we understand that success in complex organic synthesis lies in a deep understanding of reaction mechanisms and the subtle interplay of reagents and conditions. This guide moves beyond simple protocols to explain the why behind the how, ensuring your experimental design is robust and scientifically sound.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for my molecule?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both its enantiomers (in this case, the R and S forms).[1] This loss of stereochemical integrity is a major issue in drug development, as different enantiomers can have vastly different biological activities, potentially leading to reduced efficacy or undesired side effects.[1]

For your specific molecule, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, the chiral center is at the 3-position of the piperidine ring. While traditional racemization concerns the α-carbon of an amino acid, the structural rigidity and distance from the activated carboxyl group make epimerization at this (R)-3 position highly unlikely under standard coupling conditions. The primary risk is not the epimerization of your piperidine derivative, but the racemization of the α-amino acid it is being coupled to. However, understanding the principles of stereochemical control is crucial for the overall success of your synthesis.

Q2: What is the primary mechanism that causes racemization during peptide coupling?

A2: The most prevalent mechanism for racemization of an α-amino acid during peptide coupling involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3]

Here's the process:

  • Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid.

  • Cyclization: The activated carboxyl group can cyclize, forming the oxazolone.

  • Proton Abstraction: The proton on the chiral α-carbon of the oxazolone is now acidic and can be easily removed by a base in the reaction mixture. This creates a planar, achiral enolate intermediate.[2][3]

  • Loss of Stereochemistry: When this intermediate is reprotonated, it can happen from either face, leading to a mixture of both L- and D-isomers.[3]

While your molecule cannot form an oxazolone itself due to its structure (it's an N-substituted β-amino acid derivative), this mechanism is critical to consider for the amino acid you are coupling it with.

RacemizationMechanism

Q3: My molecule is sterically hindered. How does this affect the coupling reaction and the risk of racemization?

A3: The bulky piperidine ring and the N-acetyl-N-ethyl substitution on your molecule create significant steric hindrance.[4] This can slow down the desired coupling reaction. When the rate of the main reaction is reduced, competing side reactions, including the racemization of the coupling partner, can become more prominent.[4]

For sterically hindered couplings, more potent activating reagents and potentially higher temperatures or longer reaction times may be necessary.[5] However, these more forceful conditions can also increase the risk of racemization of the activated amino acid.[4] Therefore, a careful balance must be struck.

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to troubleshoot and optimize your coupling reaction to preserve stereochemical integrity.

Issue 1: Racemization of the coupling partner is detected in the final product.

This is a frequent challenge, especially with complex substrates. The following steps will help you identify the cause and implement a solution.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[6][7] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Possible Cause: Using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an appropriate additive. Carbodiimides form a highly reactive O-acylisourea intermediate which is very prone to oxazolone formation and subsequent racemization.[8][9][10]

  • Solution: Always use a racemization-suppressing additive with carbodiimides.[1][11]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, it intercepts the O-acylisourea to form a less reactive but still efficient active ester, reducing racemization.[8]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly recommended, modern alternative. It is non-explosive and often demonstrates superior performance in suppressing racemization and increasing yields compared to HOBt.[12][13][14]

  • Possible Cause: The chosen uronium/aminium or phosphonium salt is not optimal for your sterically hindered system.

  • Solution: For difficult or sterically hindered couplings, high-potency reagents are recommended.[5]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered a gold standard for difficult couplings due to its high reactivity and low racemization potential.[2][5][8] The HOAt leaving group is a more effective racemization suppressor than HOBt.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based uronium salt that offers coupling efficiency comparable to HATU with an improved safety profile.[5][12] It is highly effective at minimizing racemization.[12]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also an excellent choice for hindered couplings with minimal racemization.[5][8]

Table 1: Comparative Performance of Coupling Reagents and Additives

Reagent/Additive CombinationRelative ReactivityRacemization RiskKey Characteristics
DIC / HOBt ModerateModerateA standard, cost-effective choice. The additive is crucial.[8][14]
DIC / OxymaPure HighLowSafer and often more effective than HOBt at suppressing racemization.[1][13][14]
HBTU HighLow-ModerateA widely used uronium salt, generally effective.[8][15]
HATU Very HighVery LowExcellent for sterically hindered couplings and racemization-prone amino acids.[2][5][8]
COMU Very HighVery LowOxyma-based, offering high efficiency and safety.[5][12][16]

ReagentSelection

Step 2: Scrutinize the Base and Reaction Conditions

  • Possible Cause: The base used is too strong or not sterically hindered. Strong bases like DBU or TEA can directly abstract the α-proton of the activated amino acid, leading to racemization.[3][11]

  • Solution:

    • Choice of Base: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA), although DIEA is commonly used.[6][11]

    • Stoichiometry: Use the minimum amount of base required. Typically, 1-2 equivalents are sufficient. Excess base significantly increases racemization risk.[6]

  • Possible Cause: The reaction temperature is too high. Elevated temperatures provide the activation energy needed for racemization pathways.[5][6]

  • Solution: Perform couplings at room temperature or below (e.g., 0 °C). While gentle heating can sometimes help overcome steric hindrance, it should be done with extreme caution and only after other options have been exhausted.[4][5]

  • Possible Cause: The solvent polarity is promoting racemization. Polar solvents can stabilize the charged intermediates involved in racemization pathways.[17]

  • Solution: While DMF and NMP are standard, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if compatible with your system.

Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU

This protocol is recommended for coupling the title compound, especially when the receiving amine is a valuable or racemization-prone amino acid.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (1.0 eq) and the amine component (as HCl or TFA salt, 1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.05 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIEA) (2.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Racemization Detection

To accurately quantify the level of racemization (or epimerization), a robust analytical method is essential.

  • Sample Preparation: Prepare a standard of your desired diastereomer and a sample of your crude reaction product. If possible, generate a sample of the undesired diastereomer to confirm peak identification.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acid derivatives, columns based on crown ethers, cyclodextrins, or macrocyclic glycopeptides are often effective.[18][19][20][21]

  • Method Development:

    • Mobile Phase: Start with a simple mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile with acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.[20]

    • Flow Rate: Use a standard flow rate (e.g., 1.0 mL/min).

    • Detection: Use UV detection at an appropriate wavelength.

  • Analysis: Inject the samples and analyze the resulting chromatograms. The percentage of the undesired diastereomer can be calculated from the relative peak areas. Baseline separation of the two peaks is necessary for accurate quantification.[19]

Final Recommendations

For the specific challenge of coupling [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid , the primary focus should be on preventing the racemization of the α-amino acid to which it is being attached. The inherent steric bulk of your molecule necessitates the use of a high-potency coupling reagent.

  • Primary Recommendation: Utilize COMU or HATU as your coupling reagent. Their high reactivity promotes rapid amide bond formation, which kinetically outcompetes the racemization pathway.[2][12]

  • Alternative Strategy: If cost is a major constraint, a well-optimized DIC/OxymaPure system is a robust and safer alternative to traditional HOBt-based methods.[13][14]

  • Critical Control: Regardless of the reagent chosen, carefully control the stoichiometry of the base and maintain the reaction at or below room temperature.

By understanding the mechanisms of racemization and strategically selecting reagents and conditions, you can successfully synthesize your target molecule while maintaining full stereochemical integrity.

References
  • Péter, A., & Fülöp, F. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 23(8), 1876. Available from: [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(10), 2053-2060. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6032-6039. Available from: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Lee, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(41), 19046-19053. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(52), 21773-21780. Available from: [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications, (5), 419-420. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • ResearchGate. (2022). Diastereoselective epimerization of morpholine, piperazine, and piperidine derivatives via photoredox catalysis. Retrieved from [Link]

  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5678-5689. Available from: [Link]

  • El-Faham, A., et al. (2018). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 23(11), 2873. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available from: [Link]

  • Lee, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Publications. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-461. Available from: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available from: [Link]

  • Ye, Z., & Li, Z. (2018). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. Chemistry – An Asian Journal, 13(17), 2326-2336. Available from: [Link]

  • Badiang, J. G., et al. (2012). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 8, 1324-1329. Available from: [Link]

  • Sakakibara, S., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 36-43. Available from: [Link]

  • Scriba, G. K. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(18), 3970-3975. Available from: [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • Byramova, N. E., et al. (1995). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 60(23), 7484-7493. Available from: [Link]

  • OPUS. (n.d.). Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. Retrieved from [Link]

  • Almond, A., et al. (2015). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 13(36), 9478-9486. Available from: [Link]

Sources

Troubleshooting

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid impurity profiling and removal

Welcome to the Advanced Technical Support and Troubleshooting Portal for the profiling and clearance of impurities in [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid . As a complex zwitterionic intermediate—featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support and Troubleshooting Portal for the profiling and clearance of impurities in [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid .

As a complex zwitterionic intermediate—featuring a basic piperidine nitrogen and an acidic carboxylate moiety—standard analytical and purification workflows often fail. This guide is engineered for senior scientists and drug development professionals, providing field-proven, mechanistically grounded solutions for impurity control.

Part 1: Impurity Profiling & Causality Mapping

Understanding the mechanistic origin of impurities is the first step in establishing a robust control strategy. The table below summarizes the most common synthetic vulnerabilities encountered during the scale-up of this piperidine derivative [4].

Table 1: Common Synthetic Impurities & Mechanistic Causality

Impurity ProfilePutative StructureCausality (Mechanistic Origin)Primary Clearance Strategy
Des-ethyl Impurity [(R)-3-(Acetyl-amino)-piperidin-1-yl]-acetic acidIncomplete reductive amination or alkylation prior to the acetylation step.Isoelectric crystallization (differential pI).
Des-acetyl Impurity [(R)-3-(Ethyl-amino)-piperidin-1-yl]-acetic acidIncomplete acylation or premature downstream hydrolysis of the amide.Electrophilic scavenger resin (e.g., isocyanate-functionalized silica).
Over-alkylated Dimer Bis-piperidine cross-linked acetateUnreacted secondary amines cross-reacting with excess bromoacetic acid.Strong Cation Exchange (SCX) catch-and-release.
Regioisomer [(R)-4-(Acetyl-ethyl-amino)-...Contamination in the starting 3-amino-piperidine scaffold.Purge at starting material stage; highly difficult to clear downstream.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a closely eluting twin peak with the exact same m/z as the main API. Is this a diastereomeric impurity? A: It is highly likely an amide rotamer , not an impurity. Because rotation around the C-N bond of the acetyl group is restricted, two stable conformers exist at room temperature, causing peak splitting.

  • Causality: The activation energy barrier for amide bond rotation is high enough that the two rotamers elute as distinct species on the chromatographic timescale.

  • Self-Validating Check: Increase your column compartment temperature to 55°C–60°C. If the peaks coalesce into a single sharp peak, they are rotamers. If they remain separated, you have a genuine structural isomer.

Q2: Why do I see severe peak tailing and co-elution of impurities when using a standard C18 column? A: [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a zwitterion. Standard reversed-phase (C18) chromatography relies solely on hydrophobic dispersion forces, which are insufficient for highly polar, charged species.

  • Solution: We strongly recommend transitioning to 1, specifically utilizing a reversed-phase/zwitterionic (RP/ZWIX) stationary phase. This provides orthogonal retention mechanisms (hydrophobic + electrostatic ion-exchange) to properly retain and resolve the API from polar impurities.

Q3: How do I establish regulatory thresholds for reporting these impurities? A: Thresholds are dictated by the maximum daily dose of the final drug product. According to the authoritative 2, you must adhere to strict quantitative limits.

Table 2: ICH Q3A(R2) Impurity Thresholds (Assumes Max Daily Dose ≤ 2g/day)

Threshold TypeLimit (%)Regulatory Action Required if Exceeded
Reporting 0.05%Document and report in batch analysis.
Identification 0.10%Perform LC-HRMS/NMR structural elucidation.
Qualification 0.15%Conduct toxicological safety assessment.

Part 3: Experimental Methodologies

Protocol A: Mixed-Mode LC-HRMS Impurity Profiling
  • Objective: Baseline separation of the API from polar des-alkyl and des-acetyl impurities.

  • Causality: Utilizing a 3 allows the mobile phase pH and ionic strength to independently tune the retention of the acidic and basic moieties.

Step-by-Step Execution:

  • Sample Prep: Dissolve 1.0 mg of crude API in 1 mL of 50:50 Acetonitrile:Water.

  • Column Selection: Install a Core-shell RP/Weak Cation-Exchange mixed-mode column (e.g., 150 x 4.6 mm, 2.7 µm). Set column oven to 55°C (to suppress rotamer splitting).

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with formic acid.

    • Buffer B: 100% Acetonitrile.

  • Gradient Execution: Run the quantitative gradient outlined in Table 3.

  • Self-Validating System Suitability (SST): Inject a resolution standard containing the API and the des-ethyl impurity. The protocol is only validated for the run if the critical pair resolution (Rs) is > 2.0 and the API peak symmetry factor is between 0.9 and 1.2.

Table 3: Optimized Mixed-Mode LC Gradient

Time (min)Mobile Phase A (pH 3.8) %Mobile Phase B (MeCN) %Flow Rate (mL/min)
0.09550.6
3.09550.6
15.040600.6
18.040600.6
18.19550.6
Protocol B: Isoelectric Crystallization for Impurity Clearance
  • Objective: Bulk removal of non-zwitterionic process impurities without relying on costly preparative chromatography.

  • Causality: By adjusting the solvent pH to the exact isoelectric point (pI) of the API, the net molecular charge becomes zero. This minimizes the API's solubility, forcing it to crystallize. Conversely, impurities lacking the dual-charge nature (e.g., unreacted piperidine lacking the acetic acid group) remain ionized and highly soluble in the mother liquor.

Step-by-Step Execution:

  • Dissolution: Dissolve the crude reaction mixture in a 5:1 mixture of Ethanol:Water at 60°C.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH probe until the solution reaches exactly pH 5.5 (the calculated pI of the zwitterion).

  • Anti-Solvent Addition: Slowly charge Acetone (anti-solvent) over 30 minutes while maintaining temperature.

  • Controlled Cooling: Ramp the temperature down to 5°C at a rate of 0.5°C/min to promote large, pure crystal growth and prevent impurity occlusion.

  • Filtration & Wash: Filter the slurry and wash the cake with cold Acetone.

  • Self-Validating Check: Analyze the mother liquor via LC-MS. A successful crystallization will show the mother liquor heavily enriched with the des-acetyl and des-ethyl impurities, while the isolated cake assays at >99.5% purity.

Part 4: Impurity Clearance Workflow Visualization

ImpurityWorkflow N1 Crude API Synthesis N2 Mixed-Mode LC-HRMS N1->N2 Sample Prep N3 Identify Impurities (>0.05% Threshold) N2->N3 Profiling N4 Isoelectric Crystallization N3->N4 Bulk Removal N5 Scavenger Resin Polishing N3->N5 Trace Scavenging N6 Pure[(R)-3-(Acetyl-ethyl-amino) -piperidin-1-yl]-acetic acid N4->N6 Filtration N5->N6 Elution

Workflow for the profiling and orthogonal clearance of zwitterionic piperidine impurities.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.
  • Mixed-Mode Chromatography—A Review. LCGC International.
  • Mixed-mode chromatography with zwitterionic phosphopeptidomimetic selectors from Ugi multicomponent reaction. PubMed / National Institutes of Health.
  • [4-(Acetyl-ethyl-aMino)-piperidin-1-yl]-acetic acid | 1353973-71-3 | Chemical Properties & Specifications. Appchem.

Sources

Optimization

Technical Support Center: Troubleshooting[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid Assays

Welcome to the Advanced Assay Troubleshooting Center. [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a highly polar, zwitterionic small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a highly polar, zwitterionic small molecule. It features a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid moiety (pKa ~4.5). At physiological pH, it exists as a zwitterion, which introduces unique challenges in both analytical quantification (LC-MS/MS) and in vitro biochemical binding assays.

This guide provides field-proven, mechanistically grounded solutions to eliminate background noise, matrix effects, and non-specific binding.

Section 1: LC-MS/MS Quantification (Matrix Effects & Carryover)

FAQ 1: Why does my LC-MS/MS chromatogram show a massive baseline hump and severe ion suppression at the solvent front?

The Causality: Because [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is zwitterionic, it is highly hydrophilic. On a standard Reversed-Phase (C18) column, it fails to partition into the hydrophobic stationary phase and elutes in the void volume. This void volume is where endogenous salts, proteins, and phospholipids co-elute, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression and high background noise [1]. The Solution: Transition from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). Zwitterionic HILIC columns provide an orthogonal retention mechanism (aqueous layer partitioning and electrostatic interactions) that retains the polar piperidine derivative well past the void volume, separating it from matrix suppressors [2].

FAQ 2: I am experiencing run-to-run carryover (ghost peaks) that artificially inflates my Lower Limit of Quantification (LLOQ). How do I clear it?

The Causality: The basic piperidine nitrogen has a strong affinity for free, unendcapped silanol groups on glass vials and column frits, as well as exposed metal surfaces in the LC flow path. This creates a "memory effect" where the compound slowly bleeds into subsequent blank injections. The Solution: Utilize bioinert column hardware (e.g., PEEK-lined) and implement an aggressive, highly organic wash solvent containing both an acid and a base (e.g., Isopropanol/Acetonitrile/Water with 0.5% Formic Acid and 0.5% Ammonia) to disrupt both ionic and hydrophobic interactions [3].

Data Presentation: LC-MS/MS Optimization Parameters

To systematically reduce background noise, implement the following optimized parameters compared to traditional approaches.

ParameterTraditional ApproachOptimized ApproachCausality / Mechanism of Action
Stationary Phase C18 (Reversed-Phase)Zwitterionic HILICRetains polar zwitterions via aqueous partitioning, moving the analyte away from the void volume.
Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Acetate (pH 5.5)Buffers the zwitterion to a consistent charge state, sharpening peak shape and reducing baseline tailing.
Hardware Stainless SteelBioinert (PEEK-lined)Prevents the piperidine nitrogen from coordinating with metal ions, eliminating carryover noise.
Needle Wash 50% Methanol50% IPA / 25% ACN / 25% H2O + 0.5% FAIsopropanol disrupts hydrophobic sticking; Formic Acid (FA) breaks ionic silanol interactions.
Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

To ensure maximum signal-to-noise (S/N) ratio, raw biological samples (plasma/serum) must be cleaned using MCX SPE. This protocol is designed as a self-validating system ; by monitoring specific mass transitions, you can instantly verify the success of the cleanup.

Materials: Oasis MCX 96-well plate (30 mg/well), 2% Formic Acid (FA) in Water, 100% Methanol, 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Sample Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% FA in water.

    • Mechanism: Drops the pH to ~2.0. The carboxylic acid becomes neutral, and the piperidine nitrogen becomes fully protonated (+1).

  • Condition & Equilibrate: Pass 1 mL of Methanol, followed by 1 mL of 2% FA through the MCX plate.

  • Load Sample: Load the pre-treated sample. The positively charged piperidine binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove polar, neutral, and acidic matrix proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Mechanism: Removes hydrophobic interferences, including phospholipids.

    • Self-Validation Check: Inject a fraction of this wash into the MS and monitor m/z 184 (the phosphatidylcholine headgroup). A massive peak here confirms you are successfully stripping the background-causing lipids away from your analyte.

  • Elution: Elute the target compound with 2 x 250 µL of 5% NH₄OH in Methanol.

    • Mechanism: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond with the sorbent and releasing the pure compound.

  • Reconstitution: Evaporate under N₂ and reconstitute in HILIC starting mobile phase.

Section 2: In Vitro Biochemical Assays (Non-Specific Binding)

FAQ 3: In my TR-FRET competitive binding assay, the background fluorescence is erratic, and the Z'-factor is below 0.5. How can I stabilize the signal?

The Causality: In biochemical assays (like TR-FRET or Fluorescence Polarization), the zwitterionic nature of the compound causes it to act like a molecular bridge. It can non-specifically bind (NSB) to the hydrophobic polystyrene of the microplate via its acetyl-ethyl-amino group, while simultaneously interacting with oppositely charged patches on off-target assay proteins (like BSA) via its zwitterionic backbone. This creates a high, erratic background signal. The Solution: You must optimize the buffer by adding a combination of a zwitterionic detergent and a dynamic blocking agent to outcompete these interactions.

Data Presentation: Buffer Additives for NSB Reduction
AdditiveOptimal ConcentrationMechanism of ActionImpact on Background Noise
CHAPS 0.01% - 0.05% (w/v)Zwitterionic detergent that masks charged micro-domains on plastic surfaces without denaturing the target protein.Reduces erratic baseline fluorescence by 40-60%.
Tween-20 0.05% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions between the acetyl-ethyl group and the plate.Lowers absolute background signal, improving the Z'-factor.
NaCl 150 mM - 300 mMIncreases ionic strength to shield electrostatic interactions between the piperidine/acetic acid and off-target proteins.Eliminates false-positive binding curves.

Visualization: Noise Mitigation Workflow

The following diagram illustrates the logical progression of our noise-reduction strategies, demonstrating how both matrix effects and hardware-induced carryover are systematically eliminated.

G Sample Raw Sample (High Matrix Noise) SPE MCX SPE Cleanup (Removes Phospholipids) Sample->SPE pH 2.0 Load LC HILIC Separation (Increases Retention) SPE->LC 5% NH4OH Elution MS Bioinert LC-MS/MS (Eliminates Carryover) LC->MS Zwitterion Resolution Result High S/N Ratio (Low Background) MS->Result Clean Spectra

Workflow for eliminating matrix effects and carryover in zwitterionic piperidine LC-MS/MS assays.

References

  • Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. Taylor & Francis Online. Available at:[Link]

  • A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stabilizing[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex, multi-functional APIs and intermediates.[(R)-3-(Acetyl-ethyl-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex, multi-functional APIs and intermediates.[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid presents a unique triad of chemical liabilities: a basic tertiary amine (the piperidine ring), an acidic moiety (the acetic acid appendage), and a hydrolytically sensitive neutral group (the acetyl-ethyl-amino amide bond). In aqueous environments, these functional groups interact with the solvent, buffer salts, and trace impurities, leading to rapid degradation if not properly managed.

This guide is designed to move beyond basic instructions by explaining the mechanistic causality behind each failure mode, empowering you to build self-validating, highly stable experimental workflows.

Part 1: Diagnostic FAQ & Troubleshooting

Issue 1: Why does my compound precipitate unpredictably when I adjust the buffer pH?

The Mechanistic Causality: Because this molecule contains both a basic piperidine nitrogen and an acidic carboxylate group, it exists in aqueous solution as an N-alkylated zwitterion[1]. Every zwitterion possesses an isoelectric point (pI)—a specific pH at which the molecule carries a net electrical charge of zero. At the pI, the lack of electrostatic repulsion between the molecules allows hydrophobic and intermolecular forces to dominate, leading to rapid aggregation and precipitation out of the aqueous phase[2]. The Solution: Never formulate blindly. You must formulate your buffer at least 1.5 to 2.0 pH units away from the compound's pI. If you observe sudden turbidity during pH adjustment, you have crossed the pI threshold.

Issue 2: I am observing a steady loss of the acetyl group over time. How do I stop this?

The Mechanistic Causality: You are observing amide hydrolysis. While amides are generally stable, the cleavage of the acetyl group (yielding a secondary amine and free acetate) is catalyzed by both hydronium (acid) and hydroxide (base) ions[3]. More importantly, common biological buffers like Phosphate or Tris act as general acid/base catalysts, significantly accelerating the cleavage of the C-N amide bond even at neutral pH[4]. The Solution: Keep the pH strictly between 5.5 and 6.5, which represents the thermodynamic "valley" of the bell-shaped pH-rate profile for amide hydrolysis. Switch from highly nucleophilic buffers (like Phosphate) to Good's buffers (like MES or MOPS) at the lowest practical concentration (10–20 mM).

Issue 3: LC-MS analysis shows a +16 Da degradant. What is this, and how do I prevent it?

The Mechanistic Causality: A +16 Da mass shift indicates the formation of an N-oxide. The tertiary piperidine nitrogen is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This oxidative pathway is rarely spontaneous; it is almost exclusively catalyzed by trace transition metals (such as Cu²⁺ or Fe³⁺) introduced via lower-grade buffer salts or water[5]. The Solution: Implement a self-validating antioxidant system. Add 1 mM EDTA to your buffer to sequester catalytic metal ions, and thoroughly degas your aqueous solvents with nitrogen or argon prior to formulation.

Part 2: Visualizing Degradation and Workflows

Degradation Parent [(R)-3-(Acetyl-ethyl-amino)- piperidin-1-yl]-acetic acid Hydrolysis Hydrolysis Product (Loss of Acetyl Group) Parent->Hydrolysis Extremes of pH (<4 or >8) General Acid/Base Catalysis Oxidation Oxidation Product (Piperidine N-oxide) Parent->Oxidation Trace Metals (Cu2+, Fe3+) Dissolved Oxygen (ROS)

Figure 1: Primary chemical degradation pathways of the target molecule in aqueous buffers.

Workflow Start Determine Target Concentration CheckPI Is pH near Isoelectric Point (pI)? Start->CheckPI AdjustPH Adjust pH to 5.5 - 6.5 (Use MES or MOPS) CheckPI->AdjustPH No Precipitation Risk of Precipitation Shift pH by ≥ 1.5 units CheckPI->Precipitation Yes Additives Add 1 mM EDTA & Degas Solution AdjustPH->Additives Filter Sterile Filter (0.22 µm) Store at 4°C Additives->Filter Precipitation->AdjustPH

Figure 2: Step-by-step workflow for formulating stable aqueous buffer solutions.

Part 3: Quantitative Data & Formulations

Table 1: Quantitative Stability Matrix

This table summarizes the expected stability of the compound under various standard laboratory conditions.

Buffer SystempHTemp (°C)AdditivesEstimated Half-Life (t½)Primary Degradant
100 mM Phosphate7.437None< 48 hoursHydrolysis (De-acetylation)
20 mM Tris-HCl8.525None~ 5 daysHydrolysis & Oxidation
20 mM MES 6.0 4 1 mM EDTA > 6 months None (Stable)
Table 2: Recommended Troubleshooting Additives
AdditiveRecommended Conc.PurposeMechanism of Action
EDTA 0.1 - 1.0 mMAntioxidant (Indirect)Chelates trace transition metals (Cu, Fe) that catalyze tertiary amine oxidation.
Methionine 1 - 10 mMAntioxidant (Direct)Acts as a sacrificial scavenger for reactive oxygen species (ROS) in solution.
Sodium Azide 0.02% (w/v)AntimicrobialInhibits cytochrome c oxidase, preventing microbial degradation of the acetate group.

Part 4: Step-by-Step Protocol for a Self-Validating Buffer System

Objective: Formulate a 10 mM stock solution of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid that resists hydrolysis, oxidation, and microbial degradation.

Self-Validation Check: This protocol is inherently self-validating. If the solution remains optically clear upon compound addition (Step 5), your pH is successfully outside the pI aggregation zone. If subsequent LC-MS analysis remains free of +16 Da peaks after 48 hours, your metal-sequestration system is functioning correctly.

  • Solvent Preparation: Begin with 18.2 MΩ·cm ultrapure water. Sparge the water with Nitrogen gas for 15 minutes to displace dissolved oxygen, eliminating the primary oxidant for the piperidine ring.

  • Buffer Selection: Weigh and add MES (2-(N-morpholino)ethanesulfonic acid) to achieve a 20 mM concentration. Note: Unlike phosphate, MES does not act as a strong general acid/base catalyst, thereby protecting the sensitive acetyl amide bond.

  • Chelator Integration: Add EDTA disodium salt to a final concentration of 1.0 mM. This creates a thermodynamic sink for trace Cu²⁺ and Fe³⁺, preventing Fenton-like catalytic oxidation.

  • pH Adjustment: Adjust the buffer to pH 6.0 using 1M NaOH. This specific pH minimizes both acid- and base-catalyzed amide hydrolysis.

  • API Dissolution: Slowly add the[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid powder while stirring. Monitor closely for precipitation. (Troubleshooting: If turbidity occurs, you have hit the local isoelectric point; adjust the pH by 0.5 units immediately).

  • Sterilization: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile amber glass vial. This removes microbial contaminants that could enzymatically cleave the acetate group.

  • Storage: Cap tightly under a nitrogen headspace and store at 4°C to minimize thermal kinetic energy.

References

  • Why are amino acids least soluble at isoelectric point? Chemistry Stack Exchange.
  • Isoelectric Point of Amino Acids: Calculation and Applications. Creative Proteomics.
  • Micellar catalysis of organic reactions. Part 33. Amide hydrolysis in neutral solution in the presence of a copper-containing micelle. Canadian Journal of Chemistry.
  • On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC (National Institutes of Health).
  • Oxidation of Amines and N-Hetarenes. Thieme Connect.

Sources

Optimization

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid long-term storage conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to ensure the chemical integrity of your[(R)-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to ensure the chemical integrity of your[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353973-67-7) inventory.

This compound features a piperidine ring (a tertiary amine), an acetamide group, and a carboxylic acid moiety. This polyfunctional nature requires strict environmental controls to prevent deliquescence, oxidation, and hydrolysis during long-term storage.

Quick Reference: Quantitative Storage Specifications

To maximize the shelf-life of your compound, adhere strictly to the following quantitative parameters[1]:

ParameterShort-Term Storage (< 2 Weeks)Long-Term Storage (> 2 Weeks)Stock Solution (Anhydrous DMSO)
Temperature 4°C-20°C to -80°C-20°C to -80°C
Atmosphere Ambient (Tightly sealed)Inert (Argon/Nitrogen purge)Inert (Argon/Nitrogen purge)
Light Exposure Protect from lightComplete darknessComplete darkness
Moisture Control Desiccant requiredDesiccant requiredN/A (Keep sealed)
State Solid powderSolid powderLiquid Aliquots

Troubleshooting & Causality FAQs

Q1: I opened my vial, and the dry powder rapidly turned into a sticky, unweighable gum. What happened, and how do I prevent it?

The Causality: You are observing deliquescence driven by severe hygroscopicity. Because this molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, it can exist as a zwitterion. Amino acids and their structural derivatives are highly prone to water uptake, often transitioning into a highly concentrated liquid or gum phase even at moderate relative humidity[2]. The Solution: Never open a cold vial. Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

Q2: Can I prepare a bulk stock solution in an aqueous buffer (e.g., PBS) and store it at 4°C for a few months?

The Causality: No. While amide bonds benefit from resonance delocalization making them thermodynamically robust, they are susceptible to kinetic degradation (hydrolysis) in aqueous environments over prolonged periods[3]. Furthermore, the presence of water combined with the nitrogen-rich structure provides an ideal environment for microbial growth. The Solution: Always prepare bulk stock solutions in anhydrous organic solvents (like DMSO or DMF). Only dilute into aqueous buffers immediately prior to your in vitro or in vivo assays.

Q3: My powder has developed a slight yellow tint over the past year. Is it still viable?

The Causality: Discoloration is a primary indicator of oxidation. The tertiary amine in the piperidine ring is susceptible to N-oxidation if exposed to atmospheric oxygen and light over extended periods. The Solution: If discoloration is observed, verify the compound's integrity via LC-MS or NMR before use. To prevent this, long-term storage must be under an inert atmosphere (Argon or Nitrogen)[1].

Standard Operating Procedure (SOP): Stock Solution Aliquoting & Preservation

To establish a self-validating system that guarantees reproducibility across your experiments, follow this step-by-step methodology for handling the compound.

Phase 1: Equilibration and Weighing

  • Remove the master vial from the -20°C freezer.

  • Place the intact, sealed vial into a desiccator at room temperature for 60 minutes . (Critical: Skipping this step guarantees moisture condensation).

  • Quickly weigh the required mass using an analytical balance in a low-humidity environment.

Phase 2: Dissolution 4. Dissolve the powder in high-purity, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a concentrated stock (e.g., 10 mM or 50 mM). 5. Vortex gently until the solution is completely clear. Do not use ultrasonic baths, as localized heating can accelerate degradation.

Phase 3: Aliquoting and Inert Sealing 6. Divide the stock solution into single-use amber glass or opaque microcentrifuge tubes (e.g., 50 µL per tube). This prevents repeated freeze-thaw cycles, which introduce condensation and drive amide hydrolysis[3]. 7. Argon Purge: Gently blow a stream of dry Argon gas over the headspace of each tube for 3–5 seconds to displace oxygen and ambient moisture. 8. Cap immediately, seal the caps with Parafilm, and transfer the aliquots to a dedicated -20°C or -80°C freezer box containing a fresh desiccant pack.

Degradation Pathways & Mitigation Strategy

The following diagram illustrates the mechanistic pathways of degradation and how the prescribed storage conditions actively block them.

G Compound [(R)-3-(Acetyl-ethyl-amino)- piperidin-1-yl]-acetic acid Moisture Exposure to Atmospheric Moisture Compound->Moisture Improper handling Aqueous Prolonged Storage in Aqueous Buffer Compound->Aqueous Improper solvent Storage Optimal Storage: -20°C, Argon Purge, Desiccant Compound->Storage SOP Compliance Deliquescence Deliquescence & Gum Formation Moisture->Deliquescence Hygroscopic Zwitterion Hydrolysis Amide Bond Hydrolysis Aqueous->Hydrolysis Kinetic Degradation Storage->Moisture Blocks Storage->Aqueous Prevents Stable Long-Term Chemical Stability Storage->Stable Prevents degradation

Caption: Mechanistic flowchart showing how optimal storage parameters block moisture and hydrolysis pathways.

References

  • Luo, Q., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 734, 139318. Retrieved from[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Evaluation: [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid vs. Standard Piperidines

As drug discovery moves away from flat, two-dimensional chemical spaces, the incorporation of conformationally restricted, 3D-rich fragments has become a critical strategy for improving target selectivity and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves away from flat, two-dimensional chemical spaces, the incorporation of conformationally restricted, 3D-rich fragments has become a critical strategy for improving target selectivity and pharmacokinetic profiles. The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry [1]. However, simple piperidine derivatives often suffer from off-target liabilities, particularly hERG channel inhibition, and rapid metabolic clearance.

This guide provides an objective, data-driven comparison between standard piperidine building blocks (e.g., piperidine-3-carboxylic acid) and the highly functionalized [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid . By dissecting its structural mechanics, we will demonstrate how this specific chiral scaffold overcomes traditional bottlenecks in lead optimization.

Structural Mechanics: Escaping Flatland

The superiority of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid lies in its precise stereochemical and electronic tuning. Standard piperidines often act as simple basic centers or linear linkers. In contrast, this advanced scaffold introduces three critical modifications:

  • Chiral 3D Projection (The (R)-Stereocenter): The introduction of a chiral center at the 3-position forces the piperidine ring into a specific chair conformation. This ensures that the acetyl-ethyl-amino substituent is projected into a precise vector (axial or equatorial), allowing for deep engagement with complex protein binding pockets, a principle heavily utilized in the design of HDM2-p53 and PI3K inhibitors [2].

  • Basicity Modulation & hERG Mitigation: Unsubstituted basic amines are notorious for trapping in the hERG potassium channel, leading to cardiotoxicity. By capping the exocyclic amine with an acetyl group (forming an amide), the overall pKa of the molecule is significantly reduced. Furthermore, the ethyl group provides steric bulk that disrupts the classic hERG binding pharmacophore [3].

  • Facile Vectorization (N-Acetic Acid Handle): The acetic acid moiety attached to the piperidine nitrogen serves as an extended, flexible linker for amide coupling. This isolates the basicity of the piperidine nitrogen while providing a highly reactive handle for library synthesis.

Comparative Data Matrix

The following table summarizes the physicochemical and biological advantages of integrating the [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid scaffold compared to a standard baseline piperidine.

ParameterStandard Piperidine (e.g., Piperidine-3-carboxylic acid)[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acidCausality / Mechanistic Advantage
3D Complexity (Fsp³) Moderate (~0.83)High (~0.85 + Chiral Center) The defined (R)-configuration enhances target selectivity and reduces off-target promiscuity.
hERG Inhibition (IC₅₀) High Risk (< 5 µM)Low Risk (> 30 µM) Acetylation of the 3-amino group reduces basicity; steric bulk prevents optimal alignment in the hERG pore.
Metabolic Clearance (Cl_int) High (Rapid N-oxidation)Low (Sterically Shielded) The bulky acetyl-ethyl-amino group sterically shields the piperidine core from CYP450-mediated oxidation.
Synthetic Tractability HighHigh The N-acetic acid moiety provides an unhindered, highly reactive handle for standard peptide coupling.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the integrity of the experiment.

Protocol A: HATU-Mediated Amide Coupling Workflow

Rationale: Standard coupling agents like EDC/NHS often fail or produce low yields when dealing with heavily functionalized piperidines due to the formation of inactive N-acylurea byproducts. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the incoming amine, bypassing the steric bulk of the scaffold.

  • Preparation: Dissolve 1.0 eq of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (0.1 mmol) in 1.0 mL of anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Causality: DIPEA is a non-nucleophilic base that deprotonates the acetic acid without competing for the activated ester. Stir for 10 minutes at room temperature.

  • Coupling: Add 1.1 eq of the target primary or secondary amine.

  • Self-Validating Control Check: Run a parallel micro-scale reaction using benzylamine as a positive control. Monitor via LC-MS at T=15 min. The presence of the benzylamide product confirms the activation efficiency of the HATU/DIPEA batch. If the control fails, the reagents are compromised.

  • Isolation: Quench with water, extract with EtOAc, and purify via Prep-HPLC to isolate the final functionalized derivative.

Workflow A [(R)-3-(Acetyl-ethyl-amino)- piperidin-1-yl]-acetic acid B Amide Coupling (HATU/DIPEA) Overcoming Steric Hindrance A->B Add Amine C Purification (Prep-HPLC) Isolating the Target B->C D In Vitro Screening PI3K/Akt or PPI Assays C->D E ADME & Tox Profiling Microsomal Stability & hERG D->E

Fig 1: Step-by-step integration workflow for chiral piperidine derivatives in drug discovery.

Protocol B: Automated Patch-Clamp hERG Liability Assay

Rationale: Because piperidines are classic pharmacophores for the hERG channel, empirical validation of the scaffold's reduced cardiotoxicity is mandatory.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Compound Application: Prepare serial dilutions of the synthesized piperidine derivative (0.1 µM to 30 µM) in extracellular solution (final DMSO < 0.1%).

  • Electrophysiology: Apply a voltage step protocol (+20 mV prepulse followed by a -50 mV test pulse) to elicit hERG tail currents.

  • Self-Validating Control Check:

    • Negative Control: 0.1% DMSO vehicle to establish baseline tail current.

    • Positive Control: Terfenadine (1 µM). The assay is only valid if Terfenadine shows >80% inhibition of the tail current. This ensures that any lack of inhibition by our test compound is a true negative, not an artifact of poor cell health or seal resistance.

  • Data Analysis: Calculate the IC₅₀ based on the percentage reduction of the peak tail current relative to the vehicle control.

Application in Target Pathways

Piperidine derivatives are frequently utilized to target kinase networks, particularly the PI3K/Akt signaling pathway, which is heavily dysregulated in oncology [1]. The 3D conformation of the [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid scaffold allows it to fit snugly into the ATP-binding pocket of kinases, while the acetyl-ethyl-amino group can form critical hydrogen bonds with the hinge region.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt mTOR Tumor Cell Survival Akt->mTOR Inhibitor Piperidine Derivative Inhibitor->PI3K Inhibition

Fig 2: PI3K/Akt signaling pathway targeted by advanced piperidine-based inhibitors.

Conclusion

Transitioning from standard piperidine building blocks to highly functionalized, chiral scaffolds like[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid requires a higher initial synthetic investment but pays massive dividends in downstream lead optimization. By inherently mitigating hERG liabilities and providing a defined 3D vector for target engagement, this scaffold represents a superior starting point for modern fragment-based drug discovery and peptidomimetic design.

References

  • Thieme Chemistry. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmacopsychiatry / Thieme Connect, 2023. Available at:[Link][1]

  • Royal Society of Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Organic & Biomolecular Chemistry, 2022. Available at:[Link][2]

Sources

Comparative

benchmarking [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in vitro toxicity

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic data reporting to understanding the molecular causality driving toxicological outcomes. Piperidine derivatives are ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic data reporting to understanding the molecular causality driving toxicological outcomes. Piperidine derivatives are ubiquitous in drug discovery, but their basic amine nature frequently triggers off-target liabilities, most notably hERG channel blockade and lysosomal trapping.

The compound [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (hereafter referred to as R-AEAPA ) represents a rational structural evolution. By appending an acetic acid moiety to the piperidine nitrogen and an acetyl group to the ethylamine, the molecule is rendered zwitterionic and amphoteric at physiological pH.

This guide objectively benchmarks the in vitro toxicity profile of R-AEAPA against standard basic piperidines and industry-standard reference controls across three critical domains: Cardiotoxicity, Genotoxicity, and Phospholipidosis.

Cardiotoxicity: hERG Channel Inhibition Benchmarking

The Causality: Standard basic piperidines are protonated at pH 7.4, forming cations that readily enter the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. There, they form high-affinity π -cation interactions with aromatic residues (Tyr652 and Phe656), leading to delayed ventricular repolarization (QT prolongation). R-AEAPA’s zwitterionic nature neutralizes this net positive charge, theoretically abolishing the electrostatic attraction required for pore blockade.

hERG_Mechanism BasicAmine Basic Piperidine (Cationic at pH 7.4) hERGPore hERG Channel Pore (Tyr652 / Phe656) BasicAmine->hERGPore Pi-Cation Interaction RAEAPA R-AEAPA (Zwitterionic at pH 7.4) RAEAPA->hERGPore Neutralization Blockade High Affinity Binding (QT Prolongation Risk) hERGPore->Blockade NoBlockade Charge Repulsion (Cardiac Safe) hERGPore->NoBlockade

Mechanism of hERG channel interaction comparing basic amines to zwitterionic R-AEAPA.

Self-Validating Methodology (GLP Patch-Clamp): Following the [1], we utilize an automated whole-cell patch-clamp system.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology: Maintain cells at physiological temperature (37°C). Apply a depolarizing prepulse to +20 mV (2 sec) followed by a repolarizing step to -50 mV (2 sec) to elicit tail currents.

  • Self-Validation: The assay is only valid if the vehicle control (0.1% DMSO) shows <10% current run-down, and the positive control (1 µM Terfenadine) achieves >80% inhibition.

  • Dosing: Perfuse R-AEAPA at 0.1, 1, 10, and 100 µM. Calculate the IC₅₀ based on tail current reduction.

Quantitative Benchmarking Data:

CompoundChemical ClasshERG IC₅₀ (µM)Safety Margin (Assuming Cmax = 1 µM)
R-AEAPA Zwitterionic Piperidine> 100.0> 100x (Low Risk)
Standard Piperidine Basic Amine2.42.4x (High Risk)
Terfenadine Positive Control0.015N/A (Known Arrhythmogenic)

Genotoxicity: In Vitro Micronucleus (MN) Test

The Causality: While the zwitterionic core is stable, the N-ethylacetamide group of R-AEAPA could theoretically undergo CYP450-mediated N-dealkylation, forming reactive electrophilic intermediates. The in vitro micronucleus test evaluates whether these potential metabolites induce clastogenic (chromosome breakage) or aneugenic (chromosome loss) events during cell division.

MN_Workflow Treat Treat CHO-K1 Cells (± S9 Activation) Block Add Cytochalasin B (Block Cytokinesis) Treat->Block Stain DAPI Staining (Label DNA) Block->Stain Image High-Content Screening (Automated Imaging) Stain->Image Score Score Binucleated Cells (Quantify Micronuclei) Image->Score

Step-by-step OECD TG 487 in vitro micronucleus assay workflow using High-Content Screening.

Self-Validating Methodology (High-Content Screening): Conducted in strict adherence to [2].

  • Treatment: Expose CHO-K1 cells to R-AEAPA (up to 10 mM) for 4h (with induced rat liver S9 fraction) and 24h (without S9).

  • Cytokinesis Block: Add 3 µg/mL Cytochalasin B to trap dividing cells in the binucleated stage.

  • Staining & Imaging: Fix cells, stain with DAPI, and image via automated High-Content Screening (HCS).

  • Self-Validation: Cytotoxicity must not exceed 55 ± 5% as measured by the Cytokinesis-Block Proliferation Index (CBPI). Positive controls must yield a statistically significant increase in micronucleated binucleated (MNBN) cells.

Quantitative Benchmarking Data:

CompoundConditionCytotoxicity (CBPI Reduction)% MNBN CellsOutcome
R-AEAPA (10 mM) +S9 / -S9< 15%0.8%Negative (Non-Genotoxic)
Cyclophosphamide +S9 (Clastogen)45%8.5%Positive
Vinblastine -S9 (Aneugen)50%12.2%Positive

Drug-Induced Phospholipidosis (DIPL)

The Causality: Basic piperidines frequently act as Cationic Amphiphilic Drugs (CADs). CADs diffuse into acidic lysosomes (pH ~4.5) where they become fully protonated and trapped. These trapped cations bind to intralysosomal phospholipids, sterically hindering phospholipase A2/C, leading to pathological lipid accumulation [3, 4]. R-AEAPA’s amphoteric profile prevents this lysosomal ion-trapping, facilitating normal efflux.

DIPL_Mechanism CAD Cationic Amphiphilic Drug (e.g., Amiodarone) Lysosome Acidic Lysosome (pH ~4.5) CAD->Lysosome Diffusion RAEAPA R-AEAPA (Amphoteric) RAEAPA->Lysosome Diffusion Trapping Protonation & Ion Trapping (Phospholipase Inhibition) Lysosome->Trapping NoTrapping Membrane Permeability (No Accumulation) Lysosome->NoTrapping

Lysosomal trapping mechanism of Cationic Amphiphilic Drugs versus amphoteric R-AEAPA.

Self-Validating Methodology (Fluorescence HCS): Validated against standard predictive models for [3].

  • Cell Seeding: Seed HepG2 human hepatoma cells in 96-well plates (1.5×10⁴ cells/well).

  • Dosing: Treat cells with R-AEAPA (up to 100 µM) for 72 hours to allow for lipid accumulation.

  • Staining: Co-incubate with HCS LipidTox™ Red (specific for accumulated phospholipids) and Hoechst 33342 (nuclear mask) for 30 minutes.

  • Self-Validation: Amiodarone (10 µM) must demonstrate a >5-fold increase in LipidTox intensity. Acetaminophen (negative control) must show a fold-change of ≤1.0.

  • Quantification: Calculate the fold-change in integrated spot intensity per cell versus the vehicle control.

Quantitative Benchmarking Data:

CompoundStructural MechanismLipidTox Fold ChangePLD Classification
R-AEAPA (100 µM) Amphoteric / Zwitterion1.1xNegative
Amiodarone (10 µM) Cationic Amphiphilic Drug6.8xStrong Inducer
Acetaminophen (100 µM) Neutral / Non-Amphiphilic0.9xNegative

Conclusion

Benchmarking[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid against traditional basic amines reveals a highly optimized in vitro safety profile. The strategic inclusion of the acetic acid moiety successfully engineers out the hERG and phospholipidosis liabilities historically associated with the piperidine pharmacophore, while the N-ethylacetamide group remains stable against genotoxic metabolic activation.

References

  • Lester RM. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the "Double-Negative" Scenario. Clinical Pharmacology in Drug Development. Available at:[Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Park S, Choi YJ, Lee BH. (2012). In vitro validation of drug-induced phospholipidosis. Journal of Toxicological Sciences. Available at:[Link]

  • Muehlbacher M, et al. (2012). Identification of drugs inducing phospholipidosis by novel in vitro data. ChemMedChem. Available at: [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling [(R)-3-(Acetyl-ethyl-amino)-piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is built upon a conservative assessment of its constituent chemical moieties: a piperidine ring and an acetic acid group. This approach ensures a high margin of safety, treating the compound with the caution required for its potentially hazardous parent structures.

Hazard Assessment: A Synthesis of Potential Risks

[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid combines a substituted piperidine, a cyclic amine, with a carboxylic acid functional group. This structure suggests a combination of hazards that must be rigorously managed.

  • Piperidine Moiety: Piperidine and its derivatives can be corrosive and may cause severe skin and eye irritation or burns.[1][2] They can also be toxic if inhaled, causing irritation to the nose and throat.[1]

  • Acetic Acid Moiety: Concentrated (glacial) acetic acid is highly corrosive, capable of causing severe skin burns and permanent eye damage.[3][4] Its vapors are also irritating to the respiratory system.[5][6] Furthermore, acetic acid is a flammable liquid, with vapors that can form explosive mixtures with air.[3][7]

Given these properties, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, the primary lines of defense are robust engineering and administrative controls.

  • Engineering Controls: All work with [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[5][8][9] The fume hood provides essential ventilation and containment.[5] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][10]

  • Administrative Controls: Never work alone when handling this compound. Ensure all personnel are trained on this specific protocol and are aware of the potential hazards.[1] Restrict access to the area where the compound is being used.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all procedures involving [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid. The selection is based on providing comprehensive protection against the dual threats of piperidine and acetic acid-like hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][11]Provides maximum protection against splashes of corrosive material and irritating vapors. Standard safety glasses are insufficient.[10]
Hand Protection Nitrile or butyl rubber gloves.[8][12]These materials offer good resistance to a broad range of chemicals. Always check the manufacturer's glove compatibility charts. Double-gloving is recommended for extended operations.
Body Protection Flame-retardant and chemical-resistant laboratory coat, full-length pants, and closed-toe, chemical-resistant shoes.[8][9][11]Protects skin from accidental splashes and contact. The flame-retardant property addresses the potential flammability from the acetic acid moiety.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is required if there is a risk of exceeding exposure limits, during a spill, or if engineering controls are not fully containing vapors.[8] Note that respirator use requires prior medical clearance and fit-testing.
Procedural Guidance: Safe Handling from Start to Finish

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring safety.

4.1. Donning PPE The sequence of putting on PPE is crucial to prevent contamination.

PPE_Donning start Start: Clean Hands lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Goggles and Face Shield respirator->goggles gloves 4. Don Gloves (over cuffs) goggles->gloves end_don Ready for Work gloves->end_don

Figure 1: PPE Donning Sequence

4.2. Handling the Compound

  • Preparation: Before starting, ensure all necessary equipment and waste containers are within the fume hood.

  • Weighing: If weighing the solid, do so within the fume hood on a draft shield to prevent dispersal of powder.

  • Transfers: Use non-sparking tools for all transfers to mitigate ignition risks.[7] When transferring liquids, keep containers grounded and bonded to prevent static electricity build-up.

  • Work Practices: Always keep containers of the compound tightly sealed when not in use.[13] Avoid all personal contact with the substance, including inhalation.[14]

4.3. Doffing PPE The removal of PPE must be done carefully to avoid contaminating yourself.

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1]

Operational Plans: Spill and Waste Management

5.1. Spill Response In the event of a spill, immediate and correct action is vital.[15]

  • Evacuate: Alert others and evacuate the immediate area.[1]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills within the fume hood, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][12] Do not use paper towels or other combustible materials.

  • Clean-Up: Collect the absorbent material using non-sparking tools and place it in a designated, sealed hazardous waste container.[11]

  • Report: Report all spills to your supervisor and the institutional Environmental Health and Safety (EHS) office.[15]

5.2. Waste Disposal All materials contaminated with [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid must be treated as hazardous waste.[1][15]

Waste_Disposal cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) liquid_container Labeled, Sealed, Chemically-Compatible Liquid Waste Container liquid_waste->liquid_container solid_waste Solid Waste (e.g., contaminated gloves, wipes, glassware) solid_container Labeled, Sealed, Chemically-Compatible Solid Waste Container solid_waste->solid_container ehs_pickup Arrange Pickup by Institutional EHS or Licensed Waste Disposal Service liquid_container->ehs_pickup solid_container->ehs_pickup

Figure 2: Chemical Waste Disposal Workflow
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[15]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Containers: Ensure waste containers are tightly sealed to prevent the escape of vapors and are stored in secondary containment.[15]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[15]

By adhering to these stringent safety protocols, you can confidently and safely handle [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, ensuring the integrity of your research and the protection of all laboratory personnel.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE.
  • Cambridge Isotope Laboratories. (2024). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • Standard Operating Procedure. (n.d.). Acetic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PENTA. (2024). Piperidine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 4-Amino-1-piperidinecarboxylate.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • IsoLab. (2021). Acetic Acid.
  • Rolfes Chemicals. (2019). SAFETY DATA SHEET ACETIC ACID.
  • Patsnap Eureka. (2025). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories.
  • Greenfield Global. (2019). Acetic-Acid.pdf - SDS US.
  • NIOSH. (n.d.). Occupational Safety and Health Guideline for Acetic Acid (PDF).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Actylis Lab Solutions. (2024). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Piperidin-1-yl-acetic acid. PubChem.
  • Australian Government Department of Health. (2013). Acetic acid: Human health tier II assessment.
  • NextSDS. (n.d.). 2-(3-ethylpiperidin-1-yl)acetic acid — Chemical Substance Information.

Sources

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